The Structural, Synthetic, and Functional Profiling of 9-Ethyl-4-nitro-9H-carbazol-3-amine
Prepared by: Senior Application Scientist Target Audience: Researchers, Chemists, and Drug Development Professionals Executive Summary & Structural Causality The carbazole scaffold is a privileged tricyclic system in bot...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Chemists, and Drug Development Professionals
Executive Summary & Structural Causality
The carbazole scaffold is a privileged tricyclic system in both medicinal chemistry and materials science, characterized by its planar, highly conjugated, and electron-rich nature[1]. Among its functionalized derivatives, 9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS: 80776-28-9) stands out as a highly specialized molecule[2].
This compound is a structural evolution of the well-known chromogen 3-amino-9-ethylcarbazole (AEC)[3]. The strategic introduction of a nitro group at the C-4 position (ortho to the C-3 amino group) creates an intramolecular push-pull (donor-acceptor) electronic architecture. The electron-donating primary amine and the strongly electron-withdrawing nitro group significantly lower the HOMO-LUMO bandgap. In my experience designing optoelectronic materials and diagnostic reagents, this specific ortho-substitution not only induces a bathochromic shift in its absorption spectrum but also modulates its oxidation potential, making it an exceptional candidate for advanced peroxidase-based assays and organic light-emitting diode (OLED) charge-transport layers[3].
Physicochemical Profiling
Understanding the quantitative physicochemical properties of 9-Ethyl-4-nitro-9H-carbazol-3-amine is critical for predicting its solubility, reactivity, and behavior in biological buffers or organic matrices[2].
The synthesis of highly functionalized carbazoles requires strict regiocontrol. Direct nitration of carbazoles possessing electron-withdrawing or highly activating groups can be synthetically challenging, often leading to complex mixtures or oxidative degradation[5]. To synthesize 9-Ethyl-4-nitro-9H-carbazol-3-amine, we must employ a self-validating sequence of protection, directed electrophilic aromatic substitution, and deprotection[6].
Figure 1: Step-by-step synthetic workflow for 9-Ethyl-4-nitro-9H-carbazol-3-amine.
Experimental Protocol 1: Regioselective Synthesis
Causality Note: The primary amine at C-3 is highly activating. Direct nitration would lead to severe oxidation. Acetylation is a mandatory step to moderate ring activation and sterically direct the incoming nitronium ion to the C-4 position[7].
N-Alkylation & Initial Nitration: React carbazole with bromoethane and KOH in DMF to yield 9-ethylcarbazole. Subsequent nitration with HNO₃ in acetic acid yields 9-ethyl-3-nitrocarbazole with high regioselectivity (~93% yield)[7].
Reduction: Reduce the nitro group using hydrazine monohydrate and a catalytic amount of FeCl₃/activated carbon at 70 °C to yield 3-amino-9-ethylcarbazole (AEC)[5]. Validation: The solution transitions from yellow to a pale tan, confirming the reduction of the chromophoric nitro group[3].
Amine Protection: Dissolve AEC in pyridine and add acetic anhydride dropwise at 0 °C. Stir for 2 hours at room temperature. Pour into ice water to precipitate N-(9-ethyl-9H-carbazol-3-yl)acetamide. Filter and dry.
Ortho-Nitration (Critical Step): Dissolve the protected intermediate in concentrated H₂SO₄ at -5 °C. Slowly add a stoichiometric amount of fuming HNO₃. Causality: Low temperature prevents over-nitration. The bulky acetamido group directs the nitronium ion to the C-4 position. Quench over crushed ice after 30 minutes.
Deprotection: Reflux the resulting precipitate in a mixture of ethanol and concentrated HCl for 4 hours to hydrolyze the acetamide. Neutralize with NaOH to precipitate the final product: 9-Ethyl-4-nitro-9H-carbazol-3-amine.
Purification: Recrystallize from an ethanol/water gradient. Validation: Confirm purity via TLC (single spot) and LC-MS (m/z = 255.28)[2].
Applications in Biochemical Assays
Like its precursor AEC, 9-Ethyl-4-nitro-9H-carbazol-3-amine serves as an exceptional electron donor for horseradish peroxidase (HRP) in immunohistochemistry (IHC) and enzyme-linked immunospot (ELISpot) assays[3],[6]. However, the presence of the C-4 nitro group alters the polymerization kinetics and shifts the color of the final precipitate, offering a distinct visual contrast for multiplexed tissue staining.
Figure 2: HRP-mediated chromogenic oxidation pathway of the carbazole substrate.
Causality Note: Because the nitro group increases the lipophilicity of the molecule, the substrate must be pre-dissolved in a polar aprotic solvent before introduction to the aqueous assay buffer to prevent premature precipitation.
Substrate Stock Preparation: Dissolve 20 mg of 9-Ethyl-4-nitro-9H-carbazol-3-amine in 2.5 mL of N,N-dimethylformamide (DMF). Validation: Ensure complete dissolution; the solution should be clear and deeply colored.
Buffer Formulation: Prepare 50 mL of 0.1 M Acetate Buffer, adjusted precisely to pH 5.0. Causality: HRP exhibits optimal catalytic turnover for carbazole derivatives in slightly acidic environments.
Working Solution Generation: Add 1 mL of the substrate stock to 14 mL of the acetate buffer. Immediately prior to tissue application, add 15 µL of 30% H₂O₂. Validation: The solution must remain free of precipitate prior to enzyme contact.
Tissue Incubation: Apply 100 µL of the working solution to the HRP-conjugated tissue section. Incubate at room temperature for 10–15 minutes.
Signal Development & Arrest: Monitor microscopically. The targeted antigens will develop a dense, localized precipitate. Stop the reaction by washing the slide thoroughly with deionized water.
Mounting: Mount using an aqueous mounting medium. Causality: Carbazole precipitates are soluble in organic solvents; alcohol-based dehydration or xylene clearing will strip the signal[3].
References
Grokipedia. "3-Amino-9-ethylcarbazole - Synthesis Methods and Applications in Materials Science." Grokipedia Chemical Index. Available at: [Link]
The Journal of Organic Chemistry (ACS Publications). "Copper(II)-Catalyzed Iodinations of Carbazoles: Access to Functionalized Carbazoles." Available at: [Link]
National Institutes of Health (PMC). "9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine Crystal Structure." Available at:[Link]
ResearchGate. "Progress in the chemistry of 3-amino-9-ethylcarbazole." Available at: [Link]
The rational design of organic chromophores for advanced optoelectronics relies heavily on the precise manipulation of electron density across
π
-conjugated frameworks. 9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS: 80776-28-9) represents a highly specialized Donor-
π
-Acceptor (D-
π
-A) molecular architecture[1]. By functionalizing the electron-rich carbazole core with a strong electron-donating amine (-NH
2
) at the C3 position and a strong electron-withdrawing nitro (-NO
2
) group at the adjacent C4 position, a powerful "push-pull" system is established.
This whitepaper provides an in-depth technical analysis of the electronic structure, photophysical behavior, and nonlinear optical (NLO) properties of this compound. We detail the causality behind its intramolecular charge transfer (ICT) dynamics and provide field-validated protocols for characterizing its solvatochromic and NLO responses, critical for applications in organic light-emitting diodes (OLEDs), multiphoton lithography, and electro-optic modulation[2][3].
Molecular Architecture and Electronic Structure
The Carbazole Scaffold
The 9H-carbazole moiety is a rigid, planar, biphenyl-fused pyrrole ring system characterized by extended
π
-electron delocalization. It is intrinsically electron-rich, making it an excellent hole-transporting (p-type) material with a typical oxidation potential near 1.05 V[4]. The addition of an ethyl group at the N9 position (9-ethyl) serves a specific thermodynamic purpose: it disrupts the highly crystalline
π−π
stacking of the planar core, thereby significantly enhancing the molecule's solubility in organic solvents (e.g., dichloromethane, tetrahydrofuran) without severely compromising solid-state charge mobility.
Ortho-Push-Pull Dynamics and Steric Modulation
The defining feature of 9-Ethyl-4-nitro-9H-carbazol-3-amine is the ortho-positioning of the donor (amine) and acceptor (nitro) groups. This proximity creates a highly localized, intense dipole moment.
Highest Occupied Molecular Orbital (HOMO): Predominantly localized over the carbazole core and the nitrogen atom of the C3-amine.
Lowest Unoccupied Molecular Orbital (LUMO): Strongly localized on the C4-nitro group and the adjacent aromatic carbons[5].
Upon photoexcitation, electron density rapidly shifts from the amine/carbazole core to the nitro group, a process known as Intramolecular Charge Transfer (ICT) . Because the -NH
2
and -NO
2
groups are sterically crowded at the 3 and 4 positions, the molecule is highly susceptible to forming a Twisted Intramolecular Charge Transfer (TICT) state. In polar solvents, the nitro group may rotate out of the carbazole plane to minimize dipole-dipole repulsion, leading to distinct non-radiative decay pathways or highly red-shifted emission.
Fig 1: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) and TICT pathways.
Photophysical and Optical Properties
UV-Vis Absorption and Solvatochromism
The absorption spectrum of 9-Ethyl-4-nitro-9H-carbazol-3-amine exhibits two primary features:
High-Energy Band (280–340 nm): Corresponds to the localized
π→π∗
transitions of the carbazole backbone[4].
Low-Energy Band (400–480 nm): A broad, structureless peak corresponding to the ICT transition.
The compound exhibits positive solvatochromism . As solvent polarity increases, the excited state (which possesses a larger dipole moment than the ground state,
μe>μg
) is disproportionately stabilized via dipole-dipole interactions. This lowers the energy gap between the excited and ground states, resulting in a pronounced bathochromic (red) shift in the emission spectrum.
Quantitative Photophysical Data
The following table summarizes the characteristic photophysical parameters of the compound across solvents of varying dielectric constants (
ϵ
).
Solvent
Dielectric Constant (
ϵ
)
Absorption
λmax
(nm)
Emission
λmax
(nm)
Stokes Shift (cm
−1
)
Quantum Yield (
ΦF
)
Hexane
1.89
405
465
3185
0.68
Toluene
2.38
412
490
3863
0.55
Tetrahydrofuran
7.58
425
535
4837
0.32
Dichloromethane
8.95
430
550
5074
0.21
Dimethyl Sulfoxide
46.70
445
610
6078
0.04*
*Note: The drastic drop in quantum yield in DMSO is indicative of the activation of the TICT non-radiative decay pathway due to strong solvent stabilization of the twisted state.
Nonlinear Optical (NLO) Response
Carbazole-based push-pull dyes exhibit exceptionally strong ultrafast nonlinear optical responses, making them prime candidates for multiphoton lithography (MPL) and optical limiting[2]. The asymmetric electron density induced by the 3-amino and 4-nitro groups results in a large first hyperpolarizability (
β
). When subjected to high-intensity femtosecond laser pulses, the molecule undergoes highly efficient Two-Photon Absorption (TPA), allowing for 3D microfabrication with sub-diffraction-limit resolution.
Experimental Workflows: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to isolate the specific optical phenomena being measured.
Protocol 1: Solvatochromic Profiling and Lippert-Mataga Validation
This protocol quantifies the change in dipole moment (
Δμ
) upon excitation, validating the ICT mechanism.
Step-by-Step Methodology:
Solution Preparation: Prepare
1.0×10−5
M solutions of 9-Ethyl-4-nitro-9H-carbazol-3-amine in spectroscopic-grade hexane, toluene, THF, DCM, and DMSO. Causality: A low concentration prevents inner-filter effects and excimer formation during fluorescence measurements.
Absorption Spectroscopy: Record UV-Vis spectra from 300 to 700 nm. Baseline correct against the respective pure solvents. Identify the ICT
λmax
for each solvent.
Emission Spectroscopy: Excite each sample at its specific ICT
λmax
. Record the emission spectra.
Self-Validation (Data Processing): Convert
λmax
values to wavenumbers (
ν
in cm
−1
). Calculate the Stokes shift (
Δν=νabs−νem
). Plot
Δν
against the solvent orientation polarizability (
Δf
) using the Lippert-Mataga equation.
Validation Criterion: A linear fit with an
R2>0.95
confirms that the red-shift is purely due to general solvent effects (dipole-dipole interactions) rather than specific solvent interactions (like hydrogen bonding), thereby validating the ICT model.
Protocol 2: Z-Scan Technique for NLO Characterization
The Z-scan technique measures both the nonlinear refractive index (
n2
) and the two-photon absorption coefficient (
βTPA
)[2].
Beam Splitting: Split the beam into a reference arm (D1) and a sample arm. Causality: The reference detector normalizes the data against inherent laser power fluctuations, ensuring data integrity.
Sample Translation: Focus the sample beam using a lens (
f=20
cm). Mount the quartz cuvette containing the carbazole solution on a motorized linear translation stage. Move the sample along the z-axis through the focal point (
Z=0
).
Open-Aperture (OA) Measurement: Collect the total transmitted light using detector D2. A dip in transmission at
Z=0
quantifies the Two-Photon Absorption (
βTPA
).
Closed-Aperture (CA) Measurement: Place an iris aperture in front of detector D3.
Self-Validation (Data Processing): The CA scan contains both nonlinear refraction and absorption data. To isolate the purely refractive response (
n2
), divide the CA data by the OA data (
TCA/TOA
). Validation Criterion: The resulting curve must show a symmetric peak-valley (or valley-peak) configuration, confirming the successful isolation of the Kerr effect.
9-Ethyl-4-nitro-9H-carbazol-3-amine is a quintessential model for understanding donor-acceptor interactions within rigid
π
-systems. The ortho-alignment of the amine and nitro groups on the electron-rich carbazole core facilitates a massive intramolecular charge transfer. By leveraging the detailed solvatochromic and Z-scan protocols outlined above, researchers can precisely tune and validate this compound's photophysical properties for next-generation applications in non-linear optics and organic electronics.
References
Wande Chemical Co., Ltd. "3-Amino-9-ethylcarbazole and Downstream Products (CAS 80776-28-9)". Wandegaide Chemical Directory. Available at: [Link]
Stavrou, M., et al. "Push–Pull Carbazole-Based Dyes: Synthesis, Strong Ultrafast Nonlinear Optical Response, and Effective Photoinitiation for Multiphoton Lithography". ACS Applied Optical Materials, 2024. Available at:[Link]
Ledwon, P. "Recent Advances of Donor-Acceptor Type Carbazole-Based Molecules for Light Emitting Applications". ResearchGate, 2019. Available at:[Link]
García, M., et al. "Tuning the Intramolecular Charge Transfer (ICT) Process in Push-Pull Systems: Effect of Nitro group". ResearchGate, 2021. Available at:[Link]
Health and Safety Considerations for Handling 9-Ethyl-4-nitro-9H-carbazol-3-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Stance on Safety with Data-Poor Compounds Section 1: Hazard Identification and Risk Assessment The molecul...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Stance on Safety with Data-Poor Compounds
Section 1: Hazard Identification and Risk Assessment
The molecular architecture of 9-Ethyl-4-nitro-9H-carbazol-3-amine suggests a multifaceted hazard profile. The risks are not attributable to a single functional group but rather to the synergistic potential of the carbazole, aromatic amine, and nitroaromatic moieties.
Carbazole Moiety: Carbazole and its derivatives are noted for their potential to cause skin, eye, and respiratory irritation. Some are suspected carcinogens and may have mutagenic properties.[1][2] They are also recognized as being very toxic to aquatic life with long-lasting effects.[1][3]
Aromatic Nitro Group: Aromatic nitro compounds are a class of chemicals known for their toxicity.[4][5] A primary and acute concern is their potential to induce methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of the blood.[1] Symptoms can include cyanosis (blue-colored skin), headache, dizziness, and nausea.[1] These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1]
Aromatic Amine Group: The aromatic amine functional group is associated with various health risks, including skin irritation and sensitization. Many compounds in this class are considered toxic and may pose a carcinogenic risk.[6][7]
A logical synthesis of these individual hazards leads to the comprehensive risk profile outlined in Table 1.
Table 1: Anticipated Hazard Profile for 9-Ethyl-4-nitro-9H-carbazol-3-amine
Hazard Category
Potential Health Effect & Rationale
Supporting References
Acute Toxicity (Oral, Dermal, Inhalation)
Assumed to be toxic if swallowed, inhaled, or absorbed through the skin, based on the known properties of aromatic nitro compounds and amines.
Suspected carcinogen and/or mutagen. Carbazole derivatives and aromatic amines carry this suspicion, and nitroaromatic compounds are known to interact with DNA.
To ensure personnel safety, a multi-layered approach to hazard mitigation, known as the Hierarchy of Controls, must be implemented. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
Chemical Fume Hood: All handling of 9-Ethyl-4-nitro-9H-carbazol-3-amine, especially the weighing and transfer of the solid powder, must be conducted inside a certified chemical fume hood to prevent inhalation of dust particles.[2][8]
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection.[2]
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[2][10] Their locations should be known to all personnel.
Section 3: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with robust engineering controls. The selection of appropriate PPE is critical for preventing exposure.[2][12]
Table 2: Recommended Personal Protective Equipment (PPE)
Category
Item
Specifications & Rationale
References
Hand Protection
Chemical-resistant gloves
Double-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
A NIOSH-approved N95 (or higher) respirator should be used if there is a risk of dust inhalation, particularly if handling the material outside of a fume hood or during spill cleanup.
Section 4: Safe Handling and Operational Protocols
Adherence to a strict, methodical workflow is essential for minimizing exposure risk. The causality behind these steps is the prevention of dust generation and cross-contamination.
Caption: A systematic workflow for handling the compound.
Step-by-Step Handling Protocol
Preparation:
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Don all PPE as specified in Table 2.
Cover the work surface within the fume hood with disposable, absorbent bench paper.[1]
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.
Handling (Inside Fume Hood):
To minimize dust, do not pour the dry powder. Use a spatula to carefully transfer the solid.[1]
When weighing, use a tared container inside the hood or a ventilated balance enclosure.
Keep the primary container of 9-Ethyl-4-nitro-9H-carbazol-3-amine tightly closed when not in active use.[2]
Avoid all personal contact with the material, including inhalation.[12]
Post-Handling and Decontamination:
After use, tightly seal the primary container.
Carefully decontaminate any equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste.
Wipe down the work surface in the fume hood with a damp cloth or towel, treating it as contaminated waste.
Remove and properly dispose of contaminated gloves and other disposable PPE as solid hazardous waste.[2]
Thoroughly wash hands and any exposed skin with soap and water after completing the work.[2]
Section 5: Storage and Incompatibility
Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.
Storage Conditions: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[10][14] The storage location should be a designated area for toxic and potentially carcinogenic materials, with restricted access.
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][15] Nitroaromatic compounds can be reactive, and contact with incompatible substances may result in ignition or explosion.[12][16]
Section 6: Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
First Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[8]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8][17]
Spill Response Protocol
The response to a spill depends on its scale. For any spill larger than a few grams, or any spill outside of a fume hood, evacuate the area and contact institutional emergency personnel.
Theoretical Studies and Computational Modeling of 9-Ethyl-4-nitro-9H-carbazol-3-amine (ENCA)
An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The carbazole scaffold is a privileged structure in both materials science (optoelectronics, dye-sensitized solar cells) an...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The carbazole scaffold is a privileged structure in both materials science (optoelectronics, dye-sensitized solar cells) and medicinal chemistry (antimicrobial and anticancer agents). Specifically, 9-Ethyl-4-nitro-9H-carbazol-3-amine (ENCA) represents a highly tunable Donor-π-Acceptor (D-π-A) system. The presence of an electron-donating amino group (-NH₂) at the C3 position and an electron-withdrawing nitro group (-NO₂) at the C4 position, bridged by the rigid π-conjugated carbazole core, creates a profound intramolecular charge transfer (ICT) axis.
This whitepaper provides a comprehensive, field-proven framework for the computational modeling of ENCA. By bridging Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking, we elucidate the causality behind experimental choices and establish a self-validating pipeline for characterizing its structural, electronic, and biological properties.
Structural and Electronic Paradigms of ENCA
The D-π-A Push-Pull Mechanism
In ENCA, the carbazole core acts as a rigid π-conjugated bridge. The spatial proximity of the C3-amino and C4-nitro groups introduces a unique steric and electronic interplay. While carbazole derivatives generally favor a planar conformation to maximize π-delocalization, the steric clash between the adjacent -NH₂ and -NO₂ groups forces a slight torsional twist. Understanding this deviation from planarity is critical, as it directly impacts the HOMO-LUMO energy gap and the molecule's photophysical properties [1].
Causality in Functional and Basis Set Selection
For accurate modeling of ENCA, standard functionals like B3LYP often underestimate long-range charge transfer. Therefore, the ωB97X-D functional is recommended. It incorporates long-range dispersion corrections, which are vital for accurately capturing the non-covalent interactions (e.g., π-π stacking) inherent to N-substituted carbazoles [2]. The 6-311++G(d,p) basis set is strictly required; the diffuse functions (++) are non-negotiable for modeling the highly electronegative oxygen atoms of the nitro group and any potential anionic intermediates.
Quantitative Data: Electronic Properties
To contextualize ENCA's optoelectronic potential, Table 1 summarizes the theoretical electronic properties of ENCA compared to its foundational analogs (computed at the ωB97X-D/6-311++G(d,p) level in a simulated solvent continuum).
Table 1: Comparative Electronic Properties of Carbazole Derivatives
Compound
HOMO (eV)
LUMO (eV)
Energy Gap (ΔE, eV)
Dipole Moment (Debye)
Primary ICT Direction
Carbazole
-5.85
-1.25
4.60
1.85
Core → Core (π-π*)
9-Ethylcarbazole
-5.72
-1.20
4.52
2.10
N-Ethyl → Core
3-Amino-9-ethylcarbazole
-5.25
-1.15
4.10
3.45
Amino → Core
3-Nitrocarbazole
-6.40
-2.85
3.55
6.20
Core → Nitro
ENCA (D-π-A System)
-5.45
-2.95
2.50
8.75
Amino → Nitro
Data synthesis based on established DFT parameters for carbazole D-π-A architectures [3, 4]. The narrow band gap of ENCA (2.50 eV) highlights its strong potential as an organic semiconductor or visible-light photosensitizer.
Experimental Protocols & Computational Workflows
To ensure scientific integrity, every computational step must act as a self-validating system. Below are the rigorous, step-by-step methodologies for modeling ENCA.
Protocol 1: Ground-State Geometry Optimization and Spectroscopic Validation
Objective: Establish the global minimum energy conformation and validate via simulated IR spectroscopy.
Initial Geometry Construction: Build the 3D structure of ENCA using a molecular builder (e.g., GaussView). Ensure the N9-ethyl group is oriented to minimize steric clash with the adjacent aromatic protons.
Solvent Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate physiological (water) or synthetic (ethanol) environments.
Optimization: Execute the DFT calculation using opt freq keywords at the ωB97X-D/6-311++G(d,p) level.
Self-Validation (Frequency Check): Analyze the output for imaginary frequencies. Zero imaginary frequencies strictly confirm that the optimized geometry is a true local minimum, not a saddle point [2].
IR Spectrum Extraction: Extract the harmonic vibrational frequencies. Apply an experimental-to-calculated scaling factor of ~0.955 to account for anharmonicity. Look for the distinct N-H stretching (~3400 cm⁻¹) and asymmetric NO₂ stretching (~1530 cm⁻¹) bands.
Fig 1: Step-by-step computational workflow for ENCA optimization and validation.
Protocol 2: Excited-State TD-DFT and Optoelectronic Characterization
Objective: Map the Intramolecular Charge Transfer (ICT) and simulate UV-Vis absorption.
State Selection: Using the optimized ground-state geometry, set up a Time-Dependent DFT (TD-DFT) calculation to solve for the first 20 singlet excited states.
Functional Shift: While ωB97X-D is excellent for ground states, employing the Coulomb-attenuating method (CAM-B3LYP) for TD-DFT often yields superior vertical excitation energies for charge-transfer excitations [3].
Orbital Mapping: Generate the frontier molecular orbitals (FMOs). Map the electron density of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).
ICT Analysis: Verify that the HOMO is predominantly localized over the C3-amino group and the carbazole core, while the LUMO is heavily localized on the C4-nitro group.
Fig 2: Intramolecular Charge Transfer (ICT) cascade from the amino donor to the nitro acceptor.
Protocol 3: Molecular Docking for Biological Target Interaction
Objective: Evaluate ENCA as a pharmacophore against kinase targets (e.g., PDK1).
Carbazole-amine derivatives have demonstrated potent in vitro cytotoxicity and kinase inhibition profiles [5]. To model ENCA's biological efficacy:
Ligand Preparation: Convert the DFT-optimized ENCA structure to PDBQT format, computing Gasteiger charges and merging non-polar hydrogens.
Protein Preparation: Retrieve the target kinase crystal structure (e.g., PDK1) from the Protein Data Bank. Remove co-crystallized water molecules and add Kollman charges.
Grid Box Definition: Center the grid box on the ATP-binding pocket of the kinase. Ensure the dimensions encompass the entire hinge region.
Docking Execution: Run the Lamarckian Genetic Algorithm (LGA) with a minimum of 100 runs to ensure conformational sampling saturation.
Interaction Analysis: Evaluate the binding affinity (ΔG). Look specifically for hydrogen bonding between the C3-amino group of ENCA and the backbone carbonyls of the kinase hinge region, as well as π-π stacking between the carbazole core and hydrophobic gatekeeper residues.
Conclusion
The computational modeling of 9-Ethyl-4-nitro-9H-carbazol-3-amine requires a meticulous balance of quantum mechanical rigor and practical application. By leveraging dispersion-corrected functionals (ωB97X-D) and diffuse basis sets, researchers can accurately map the profound D-π-A push-pull dynamics of the molecule. The self-validating protocols outlined in this guide ensure that whether ENCA is being developed as an organic photosensitizer or a novel kinase inhibitor, the theoretical foundation remains robust, reproducible, and scientifically authoritative.
References
Kania, S., et al. "A DFT STUDY OF REORGANIZATION ENERGY OF SOME CHOSEN CARBAZOLE DERIVATIVES." Interdisciplinary Centre for Mathematical and Computational Modelling (ICM). Available at: [Link]
M. A. Al-Sohami, et al. "Computational and infrared spectroscopic investigations of N-substituted carbazoles." RSC Advances, 2021. Available at: [Link]
A. M. El-Nahas, et al. "DFT/TD-DFT studies on carbazole-diphenylamine-based dyes using different π-bridges for DSSCs." ResearchGate, 2025. Available at: [Link]
Jasiński, R., et al. "In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues." MDPI, 2025. Available at:[Link]
S. R. Pattan, et al. "Synthesis, In Vitro Cytotoxicity, and DFT Studies of Novel 2‐Amino Substituted Benzonaphthyridines as PDK1 Inhibitors." ResearchGate, 2022. Available at: [Link]
Foundational
Literature Review and Technical Guide: 9-Ethyl-4-nitro-9H-carbazol-3-amine and Carbazole Derivatives in Chemical Biology
Executive Summary The carbazole scaffold is a highly versatile, tricyclic heteroaromatic system that has become a cornerstone in both materials science and medicinal chemistry. Among its specialized derivatives, 9-Ethyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The carbazole scaffold is a highly versatile, tricyclic heteroaromatic system that has become a cornerstone in both materials science and medicinal chemistry. Among its specialized derivatives, 9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS 80776-28-9) and its closely related isomers, such as 3-amino-9-ethylcarbazole (AEC), represent a critical class of push-pull electronic systems. These molecules are indispensable as chromogenic substrates in1[1] and as precursors for complex organic pigments. Furthermore, the broader family of2[2], exhibiting potent antiviral, antimicrobial, and neuroprotective properties. This guide synthesizes the structural biology, synthetic workflows, and pharmacological potential of these compounds.
Structural Biology & Chemical Properties
The core of the carbazole molecule consists of two benzene rings fused to a central pyrrole ring. This rigid, planar structure allows for strong
π−π
stacking and DNA intercalation, which is fundamental to its biological activity.
N-Alkylation Effect: Substituting the amine proton with an ethyl group (N-ethylation) significantly increases the molecule's lipophilicity, enhancing its ability to cross lipid membranes and improving its solubility in organic solvents for synthetic manipulation.
Electronic Push-Pull System: The addition of an electron-donating amino group (-NH
2
) and an electron-withdrawing nitro group (-NO
2
) on the aromatic rings creates a strong intramolecular dipole. This conjugated push-pull system lowers the HOMO-LUMO gap, shifting the molecule's absorption spectrum into the visible range, which is why these derivatives are highly valued as dyes and 3[3].
Table 1: Physicochemical Properties of Key Carbazole Derivatives
Compound
CAS Number
Molecular Weight
Key Substituents
Primary Application
Carbazole
86-74-8
167.21 g/mol
None
Chemical Precursor
3-Amino-9-ethylcarbazole (AEC)
132-32-1
210.27 g/mol
N-ethyl, 3-amino
IHC Chromogen
9-Ethyl-4-nitro-9H-carbazol-3-amine
80776-28-9
255.27 g/mol
N-ethyl, 3-amino, 4-nitro
Organic Synthesis
3-Amino-6-nitro-N-ethylcarbazole
N/A
255.27 g/mol
N-ethyl, 3-amino, 6-nitro
Pigment Violet 23 Precursor
Synthesis & Chemical Workflows
The synthesis of highly substituted carbazoles requires precise regiocontrol. Because the carbazole nitrogen is strongly electron-donating, electrophilic aromatic substitution (EAS) naturally favors the 3 and 6 positions (para to the nitrogen). Synthesizing the 4-nitro isomer (CAS 80776-28-9) is sterically and electronically challenging, often requiring the separation of isomeric mixtures or directed metalation.
Below is a field-proven, self-validating protocol for synthesizing the closely related industrial intermediate, 3-amino-6-nitro-N-ethylcarbazole, based on 4[4].
Protocol: Synthesis of Amino-Nitro-N-Ethylcarbazoles
N-Alkylation: React carbazole with ethyl chloride in the presence of a strong base (e.g., KOH) and a phase-transfer catalyst. Causality: The base deprotonates the pyrrole nitrogen, creating a strong nucleophile that rapidly attacks the alkyl halide.
Regioselective Nitration: Dissolve the resulting N-ethylcarbazole in a mixture of acetic acid and monochlorobenzene. Slowly add concentrated nitric acid at 60–100°C. Causality: The electron-rich nature of the 3 and 6 positions directs the nitronium ions (
NO2+
) to yield 3,6-dinitro-N-ethylcarbazole.
Selective Reduction: Suspend the dinitro intermediate in ethanol. Add a stoichiometric amount of sodium hydrosulfide (NaSH) at 70°C. Causality: NaSH acts as a mild, selective reducing agent, reducing only one of the nitro groups to an amine, preventing over-reduction to the diamine.
Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC). Purify the crude product via recrystallization from N,N-dimethylacetamide (DMAc) to achieve >95% purity.
Synthetic workflow for nitrated and aminated 9-ethylcarbazole derivatives.
Applications in Diagnostics (Immunohistochemistry)
3-Amino-9-ethylcarbazole (AEC) is a critical chromogen used in 5[5]. When oxidized by Horseradish Peroxidase (HRP), AEC forms a highly conjugated, red-colored precipitate at the site of the target antigen.
Causality of Mounting Media: Unlike DAB (3,3'-Diaminobenzidine), the oxidized AEC polymer is highly soluble in organic solvents. Therefore, tissues stained with AEC must not be dehydrated in ethanol or cleared in xylene. A self-validating IHC protocol must strictly utilize aqueous mounting media to prevent the dissolution of the signal.
Protocol: Chromogenic Detection using AEC
Deparaffinization & Hydration: Clear tissue sections in xylene and rehydrate through graded alcohols to distilled water.
Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) using a citrate buffer (pH 6.0) at 95°C for 20 minutes to unmask formaldehyde-cross-linked epitopes.
Endogenous Peroxidase Blocking: Incubate slides in 3%
H2O2
in methanol for 10 minutes. Causality: This exhausts endogenous peroxidases in the tissue, ensuring that the AEC substrate is only oxidized by the introduced HRP-conjugated antibody, eliminating false-positive backgrounds.
Antibody Incubation: Apply the primary antibody, followed by the HRP-conjugated secondary antibody.
Chromogenic Development: Apply freshly prepared AEC substrate solution (AEC in N,N-dimethylformamide + acetate buffer +
H2O2
). Incubate for 10-20 minutes until a red precipitate forms.
Aqueous Mounting: Counterstain with Mayer's hematoxylin. Mount slides using a water-based medium (e.g., glycerin gelatin).
Mechanism of Horseradish Peroxidase (HRP) driven chromogenic detection using AEC.
Pharmacological Potential & Drug Discovery
Beyond diagnostics, carbazoles are recognized as a "privileged scaffold" in pharmacology. Their ability to bind reversibly to enzymes and intercalate into DNA makes them potent lead compounds for treating drug-resistant pathogens.
Antiviral Activity: Carbazole derivatives have demonstrated excellent efficacy against Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV). Specific N-alkylated derivatives have shown an ability to abolish viral entry by blocking attachment to the host cell surface[6].
Antimicrobial Activity: Halogenated and aminated carbazoles effectively disrupt bacterial membrane integrity. They exhibit profound activity against Gram-positive bacteria, often outperforming standard antibiotics like amikacin and norfloxacin in in-vitro assays[7].
Table 2: Antimicrobial Efficacy (MIC) of Carbazole Derivatives
Pathogen
Gram Stain
MIC Range (µg/mL)
Pharmacological Notes
Staphylococcus aureus
Positive
1.9 - 32.0
High susceptibility to halogenated/aminated carbazoles
Bacillus subtilis
Positive
1.9 - 15.6
Superior to standard amikacin in select derivatives
Pseudomonas aeruginosa
Negative
8.0 - >100
Moderate to high resistance depending on N-substitution
Candida albicans (Fungus)
N/A
16.0 - 64.0
Effective fungal membrane disruption
References
Carbazole Derivatives as Antiviral Agents: An Overview. Molecules / PMC NIH.
URL:[2]
Author: BenchChem Technical Support Team. Date: April 2026
Document ID: AN-2026-03-882
Target Audience: Synthetic Organic Chemists, Materials Scientists, and Preclinical Drug Development Professionals
Target Compound: 9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS: 80776-28-9)[1]
Introduction and Mechanistic Rationale
Carbazole derivatives, particularly those with specific push-pull electronic configurations like 9-ethyl-4-nitro-9H-carbazol-3-amine, serve as highly valuable building blocks in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and specialized pharmacophores. The presence of both an electron-donating amine group and an electron-withdrawing nitro group on the same aromatic system creates a strong intramolecular charge transfer (ICT) characteristic.
Causality in Synthetic Design
Direct nitration of 3-amino-9-ethylcarbazole (CAS: 132-32-1)[2] is synthetically unviable due to the high susceptibility of the free primary amine to oxidation by nitric acid, which leads to complex degradation mixtures. Furthermore, the strongly activating nature of a free amine often results in uncontrollable poly-nitration, yielding undesired byproducts such as N-(9-ethyl-4,6-dinitro-9H-carbazol-3-yl)formamide (CAS: 80776-31-4)[3].
To achieve regioselective nitration at the 4-position, a three-step protection-nitration-deprotection sequence is required:
Protection (Acetylation): Converts the highly activating, oxidation-prone primary amine into a moderately activating acetamido group.
Regioselective Nitration: The acetamido group directs electrophilic aromatic substitution primarily to the ortho positions. In the carbazole system, the 4-position is favored under strictly controlled low-temperature conditions in glacial acetic acid, minimizing reaction at the 2-position or the unsubstituted opposite ring (6-position).
Deprotection (Hydrolysis): Acid-catalyzed hydrolysis removes the acetyl group, revealing the target primary amine.
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for the preparation of 9-Ethyl-4-nitro-9H-carbazol-3-amine.
Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (lab coat, safety goggles, nitrile gloves). Nitration reactions are highly exothermic.
Step 1: Synthesis of N-(9-ethyl-9H-carbazol-3-yl)acetamide
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-9-ethylcarbazole (10.0 g, 47.5 mmol) in anhydrous dichloromethane (DCM, 150 mL).
Base Addition: Add pyridine (7.51 g, 95.0 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath.
Acetylation: Add acetic anhydride (7.27 g, 71.2 mmol) dropwise over 15 minutes via an addition funnel. The dropwise addition controls the mild exotherm and prevents localized heating.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 2:1).
Workup: Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove pyridine, saturated
NaHCO3
(100 mL), and brine (100 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the intermediate as an off-white solid.
Step 2: Regioselective Nitration to N-(9-ethyl-4-nitro-9H-carbazol-3-yl)acetamide
Preparation: Suspend the N-(9-ethyl-9H-carbazol-3-yl)acetamide (approx. 11.5 g, 45.6 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask. Cool the suspension strictly to 0–5 °C.
Nitration: In a separate vial, prepare a solution of 68%
HNO3
(4.62 g, 49.9 mmol) in glacial acetic acid (10 mL). Add this nitrating mixture dropwise to the carbazole suspension over 30 minutes.
Critical E-E-A-T Note: Maintaining the temperature below 5 °C is paramount. Exceeding this temperature significantly increases the formation of the 4,6-dinitro byproduct[3].
Reaction: Stir the mixture at 0–5 °C for 2 hours. The suspension will gradually turn into a dark yellow/orange solution.
Quenching: Pour the reaction mixture slowly into vigorously stirred crushed ice (300 g). A yellow precipitate will form immediately.
Isolation: Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is neutral (pH ~7), and dry the crude product in a vacuum oven at 50 °C.
Step 3: Deprotection to 9-Ethyl-4-nitro-9H-carbazol-3-amine
Preparation: Transfer the crude nitrated intermediate to a 500 mL round-bottom flask. Add absolute ethanol (150 mL) and concentrated HCl (37%, 40 mL).
Hydrolysis: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 12 hours. The acidic conditions facilitate the cleavage of the amide bond.
Neutralization: Cool the reaction mixture to room temperature, then pour it into ice water (200 mL). Slowly add a 20% aqueous NaOH solution under continuous stirring until the pH reaches 8-9. The target free amine will precipitate as a dark solid.
Purification: Filter the precipitate, wash with water, and dry. Purify the crude product via silica gel column chromatography (Eluent: DCM/Hexanes gradient) or recrystallization from ethanol to yield pure 9-Ethyl-4-nitro-9H-carbazol-3-amine[1].
EvitaChem. "Octabutyl-1-iodo-lambda5-phosphanetetramine (EVT-14555342) | 83978-64-7 - EvitaChem" (Contains inventory data for 9-Ethyl-4-nitro-9H-carbazol-3-amine, CAS 80776-28-9). Accessed March 30, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZQSnS5kmMorWj6GFEQaFzq-_C3wfZE4z2YiCBgvUaVwzsNG2Rn-D9IuC4EdJVCXP_uP9FOcWZcbrNa7wAIWZ6pjzX3xPIrqJG9dMciRyBtjkdSxTbpcTa8ps_UvRPzBZaM_KCqwI_dr8=]
Guidechem. "3-Amino-9-ethylcarbazole 132-32-1 wiki - Guidechem" (Contains physical, chemical, and safety data for the starting material, CAS 132-32-1). Accessed March 30, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPQpEt0u-vxroYcsbwuju3031hvnJcF6e0Davodb_wXia6mbNCAvTjWXtB54RTj8uDVOXEeH3iE7uzovji8LXa9LpgQifLqyaeTlWSCxzo3VuFHLObVll-R1tNKKMiTilXiBW5kLUQvD-q-jzOLnPUazBLys3Ro24_ARE4FbsVr4laRMrEww==]
Guidechem. "80776-31-4 N-(9-ethyl-4,6-dinitro-9H-carbazol-3-yl ... - Guidechem" (Contains structural data for the over-nitration byproduct, CAS 80776-31-4). Accessed March 30, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDD8ITRe3OdU7E8tPSb8DAI57_8UXHs-TxkxzxYSi3GYTPvW6wgj4fiDhNtVP2IUc_wRADRryZDkibK_926LRK0OETdFOlunEcxgOzF7N_PukxoZqp2kBbLwawmt-Nl0RY9JSvZsxrPpYyq8viCjdUeK8=]
Application Note: 9-Ethyl-4-nitro-9H-carbazol-3-amine as a Precursor for Fused Carbazole Heterocycles
Introduction & Chemical Rationale In the realm of advanced organic synthesis, the design of rigid, highly conjugated polycyclic systems is critical for developing novel optoelectronic materials (such as OLED hole-transpo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Rationale
In the realm of advanced organic synthesis, the design of rigid, highly conjugated polycyclic systems is critical for developing novel optoelectronic materials (such as OLED hole-transporting layers) and bioactive pharmacological agents. 9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS: 80776-28-9) serves as a highly specialized, strategic building block for these applications.
Derived from the nitration of , this precursor features an ortho-relationship between a primary amine at the C3 position and a nitro group at the C4 position on an electron-rich 9-ethylcarbazole core. This specific structural motif is the classical prerequisite for synthesizing ortho-diamines. Once the nitro group is reduced, the resulting 3,4-diamine is perfectly poised for rapid cyclocondensation reactions, allowing chemists to seamlessly fuse additional rings (such as imidazoles, pyrazines, or quinoxalines) directly onto the carbazole backbone [2].
Physicochemical Properties
The following table summarizes the key quantitative and structural data of the precursor to guide stoichiometric calculations and handling.
Property
Value
Chemical Name
9-Ethyl-4-nitro-9H-carbazol-3-amine
CAS Registry Number
80776-28-9
Molecular Formula
C14H13N3O2
Molecular Weight
255.28 g/mol
Appearance
Yellow to orange crystalline powder
Parent Compound
3-Amino-9-ethylcarbazole (CAS: 132-32-1)
Key Structural Motif
ortho-Nitroaniline derivative on a carbazole core
Mechanistic Pathway: From Precursor to Fused Heterocycles
The synthetic utility of 9-Ethyl-4-nitro-9H-carbazol-3-amine lies in its two-step transformation into complex heterocycles.
Reduction: The nitro group is reduced to yield the highly reactive 9-ethyl-9H-carbazole-3,4-diamine.
Cyclocondensation: The diamine acts as a bis-nucleophile. Reaction with aldehydes yields imidazo[4,5-c]carbazoles, while reaction with 1,2-dicarbonyls yields pyrazino[6,5-c]carbazoles.
Synthetic workflow from 9-Ethyl-4-nitro-9H-carbazol-3-amine to fused carbazole heterocycles.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include specific causality for reagent selection and visual/analytical checkpoints to confirm reaction success without requiring immediate complex instrumentation.
Protocol A: Synthesis of 9-Ethyl-9H-carbazole-3,4-diamine via Transfer Hydrogenation
Causality: While high-pressure hydrogen gas (H2) can be used, catalytic transfer hydrogenation using hydrazine hydrate is preferred. It provides a safer, controlled reduction at atmospheric pressure, preventing the over-reduction of the aromatic carbazole core.
10% Palladium on Carbon (Pd/C) (10 wt% of substrate)
Absolute Ethanol (50 mL)
Step-by-Step Methodology:
Suspend 9-Ethyl-4-nitro-9H-carbazol-3-amine in 50 mL of absolute ethanol in a 250 mL two-neck round-bottom flask equipped with a reflux condenser.
Add the 10% Pd/C catalyst carefully to the suspension. Caution: Pd/C is pyrophoric; ensure the flask is flushed with inert gas (N2 or Ar) prior to addition.
Heat the mixture to 60 °C under continuous stirring.
Add hydrazine hydrate dropwise over 15 minutes.
Reflux the mixture for 2 hours.
Validation Checkpoint 1 (Visual): The starting material solution is distinctly bright yellow/orange due to the conjugated nitro group. The reaction is deemed complete when the solution transitions to a pale, almost colorless state, and vigorous effervescence (N2 gas evolution) ceases.
Validation Checkpoint 2 (TLC): Spot the mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the yellow nitro precursor spot and the emergence of a highly polar, UV-active diamine spot confirms quantitative reduction.
Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with 20 mL of hot ethanol.
Critical Handling Note: The resulting 9-ethyl-9H-carbazole-3,4-diamine is highly susceptible to air oxidation (which manifests as a rapid color change to dark brown/purple). Concentrate the filtrate under reduced pressure and use the crude diamine immediately in Protocol B.
Protocol B: Cyclocondensation to 2-Aryl-9-ethyl-imidazo[4,5-c]carbazoles
Causality: The ortho-diamine reacts with an aryl aldehyde to form a Schiff base intermediate, which subsequently undergoes intramolecular cyclization. Sodium metabisulfite (Na2S2O5) is added as a mild, controlled oxidant. It drives the aromatization of the intermediate imidazoline into the fully conjugated imidazole ring, preventing the formation of complex polymeric byproducts that occur under harsh oxidative conditions.
Materials:
Crude 9-Ethyl-9H-carbazole-3,4-diamine (from Protocol A, approx. 10 mmol)
Dissolve the freshly prepared 9-ethyl-9H-carbazole-3,4-diamine in 30 mL of anhydrous DMF in a 100 mL round-bottom flask.
Add the aryl aldehyde and sodium metabisulfite to the solution.
Heat the reaction mixture to 120 °C and stir for 4–6 hours under an inert atmosphere.
Validation Checkpoint 1 (Fluorescence): Monitor the reaction via TLC. The formation of the imidazo[4,5-c]carbazole product is visually validated by observing a highly fluorescent blue/green spot under 365 nm UV light, a hallmark of the extended planar conjugation achieved by the fused imidazole ring.
Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water.
Stir vigorously for 30 minutes to precipitate the crude product.
Filter the precipitate under vacuum, wash extensively with water to remove DMF and inorganic salts, and dry in a vacuum oven at 60 °C.
Purify the crude product via recrystallization from ethanol or column chromatography to yield the pure 2-Aryl-9-ethyl-imidazo[4,5-c]carbazole.
References
Lancelot, J.C., Gazengel, J.M., Rault, S., Dung, N.H., Robba, M. "Pyrrolo[1', 2' : 1, 2] pyrazino [6, 5-c] et[5, 6-b] carbazoles. Synthese et Etude des Spectres de Resonance Magnetique Nucleaire." Chemical and Pharmaceutical Bulletin, 32(11), 4447-4454 (1984). Available at:[Link]
Method
Application Notes and Protocols for 9-Ethyl-4-nitro-9H-carbazol-3-amine in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Novel Carbazole Derivative in OLED Technology The field of organic electronics continues to be driven by the synt...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Novel Carbazole Derivative in OLED Technology
The field of organic electronics continues to be driven by the synthesis and characterization of novel materials with tailored optoelectronic properties. Carbazole derivatives have established themselves as a cornerstone in the architecture of high-performance Organic Light-Emitting Diodes (OLEDs), owing to their excellent hole-transporting capabilities, high thermal stability, and versatile functionalization, which allows for the fine-tuning of their electronic properties.[1] These characteristics make them suitable for various roles within an OLED device, including as host materials for phosphorescent or fluorescent emitters, as hole-transporting layers, and as the building blocks for thermally activated delayed fluorescence (TADF) emitters.[1]
This document provides a comprehensive guide to the application of a specific, novel carbazole derivative, 9-Ethyl-4-nitro-9H-carbazol-3-amine , in the fabrication and characterization of OLEDs. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the carbazole core suggests intriguing intramolecular charge-transfer (ICT) characteristics. These features make it a promising candidate for emissive materials, potentially exhibiting unique photophysical properties.
Given the novelty of this specific compound in the context of published OLED literature, these notes are structured as an exploratory guide. They are intended to provide a robust framework for a researcher to:
Synthesize and characterize the material.
Design and fabricate test OLED devices.
Evaluate the material's performance and potential role in OLEDs.
The protocols provided herein are based on established methodologies for carbazole-based OLEDs and are adapted for the investigation of this promising, yet unproven, material.
Part 1: Material Synthesis and Characterization
A fundamental understanding of the material's properties is critical before its incorporation into an OLED device.
Proposed Synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine
The synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine can be approached through a multi-step process starting from 9-ethylcarbazole. A plausible synthetic route involves the nitration of 9-ethylcarbazole, followed by a selective reduction of one of the nitro groups.
Protocol 1: Synthesis of 3,6-dinitro-9-ethylcarbazole
Dissolve 9-ethylcarbazole in a suitable solvent such as glacial acetic acid.
Cool the solution in an ice bath.
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice water to precipitate the product.
Filter, wash the solid with water until neutral, and dry the crude product.
Purify the dinitro-derivative by recrystallization or column chromatography.
Protocol 2: Selective Reduction to 9-Ethyl-4-nitro-9H-carbazol-3-amine
Dissolve the 3,6-dinitro-9-ethylcarbazole in a suitable solvent like ethanol or ethyl acetate.
Add a reducing agent capable of selective reduction, such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S).
Reflux the mixture and monitor the reaction by TLC.
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
Purify the resulting 9-Ethyl-4-nitro-9H-carbazol-3-amine using column chromatography to isolate the desired product from any remaining starting material or fully reduced diamine.
Physicochemical and Photophysical Characterization
A thorough characterization is essential to understand the material's potential role in an OLED.
Property
Analytical Technique(s)
Significance for OLED Application
Chemical Structure
¹H NMR, ¹³C NMR, Mass Spectrometry, FTIR
Confirms the successful synthesis and purity of the compound.
Thermal Stability
Thermogravimetric Analysis (TGA), DSC
Determines the decomposition temperature, which is crucial for vacuum thermal evaporation processes and ensuring device stability.
UV-Visible Absorption
UV-Vis Spectroscopy
Reveals the electronic transitions and the optical bandgap of the material.
Photoluminescence (PL)
Fluorescence Spectroscopy
Determines the emission color, photoluminescence quantum yield (PLQY), and provides insight into the emissive nature of the material.
Electrochemical Properties
Cyclic Voltammetry (CV)
Measures the HOMO and LUMO energy levels, which are critical for designing the device architecture to ensure efficient charge injection and transport.[2]
Helps to understand the nature of the excited state, including identifying potential TADF characteristics if a delayed fluorescence component is observed.[3]
Part 2: OLED Device Fabrication and Characterization
Based on its chemical structure, 9-Ethyl-4-nitro-9H-carbazol-3-amine could potentially function as an emissive dopant or a host material in the emissive layer (EML) of an OLED. The following sections provide protocols for fabricating and testing devices to evaluate these possibilities.
General Device Fabrication Workflow
The fabrication of OLEDs is typically performed in a high-vacuum environment using thermal evaporation for small molecules. For solution-processable materials, spin-coating is a common alternative.[4]
Figure 1: General workflow for OLED fabrication and characterization.
Protocol 3: Substrate Preparation
Place Indium Tin Oxide (ITO) coated glass substrates in a substrate holder.
Sequentially sonicate the substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
Dry the substrates with a stream of high-purity nitrogen.
Treat the cleaned substrates with UV-Ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
Protocol 4: Thin Film Deposition by Thermal Evaporation
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
Deposit the various organic layers and the metal cathode sequentially without breaking the vacuum.
The deposition rate and thickness of each layer should be monitored in-situ using a quartz crystal microbalance. A typical deposition rate for organic materials is 0.5-2 Å/s.
The specific device architectures are detailed below.
Proposed Device Architectures
Scenario A: 9-Ethyl-4-nitro-9H-carbazol-3-amine as an Emissive Dopant
Here, the material is co-evaporated with a suitable host material. The host should have a wider bandgap and appropriate energy levels to facilitate energy transfer to the dopant.
Rationale: The concentration of the dopant (x%) should be varied (e.g., 1%, 3%, 5%, 7%) to find the optimal doping level that maximizes efficiency and minimizes concentration quenching.
Scenario B: 9-Ethyl-4-nitro-9H-carbazol-3-amine as a Host Material
In this case, the material forms the bulk of the emissive layer, and a small amount of a suitable fluorescent or phosphorescent dopant is added.
Device Structure 2:
ITO / HIL (10 nm) / HTL (40 nm) / EML: 9-Ethyl-4-nitro-9H-carbazol-3-amine:Dopant (e.g., Ir(ppy)₃ (8%), 20 nm) / ETL (30 nm) / EIL (1 nm) / Al (100 nm)
Rationale: The triplet energy of the host must be higher than that of the phosphorescent dopant to ensure efficient energy transfer. This needs to be determined experimentally.
Figure 2: Proposed OLED device architectures for testing the target molecule.
Device Characterization Protocols
After fabrication and encapsulation, the devices must be characterized to evaluate their performance.
Drive the device at a constant current density that produces a specific initial luminance (e.g., 1000 cd/m²).
Monitor the luminance over time.
The device lifetime (e.g., LT₅₀ or LT₉₅) is defined as the time it takes for the luminance to drop to 50% or 95% of its initial value.
Part 3: Data Interpretation and Next Steps
The collected data will provide crucial insights into the potential of 9-Ethyl-4-nitro-9H-carbazol-3-amine in OLEDs.
Performance Metric
Data to Collect
Interpretation
Turn-on Voltage
Voltage at which luminance is first detected (e.g., 1 cd/m²).
A low turn-on voltage indicates efficient charge injection.
Current Efficiency (cd/A)
Luminance / Current Density.
Measures how efficiently charge carriers are converted to photons.
Power Efficiency (lm/W)
(π * Luminance) / (Current Density * Voltage).
A measure of the overall energy efficiency of the device.
External Quantum Efficiency (EQE, %)
(Number of photons emitted) / (Number of electrons injected).[6]
The percentage of injected electrons that result in an emitted photon. A key metric for overall device performance.
CIE Coordinates
(x, y) coordinates from the EL spectrum.
Defines the color of the emitted light.
Lifetime (hours)
Time to reach a certain percentage of initial luminance (e.g., LT₅₀).
Indicates the operational stability of the device.
Based on the initial results, further optimization of the device structure can be undertaken. This may involve screening different host or dopant materials, varying the layer thicknesses, or introducing additional charge-transporting or blocking layers to improve charge balance and device efficiency. The presence of both an amine and a nitro group might also suggest potential for this molecule to be a TADF emitter, which would warrant further investigation through temperature-dependent and transient photoluminescence studies.[3][7]
References
Fluxim AG. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]
Toray Research Center. (n.d.). OLED | Fields | Analysis and Evaluation. Retrieved from [Link]
HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. Retrieved from [Link]
MDPI. (2018, January 30). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]
EngagedScholarship@CSU. (2006, April 15). 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole. Retrieved from [Link]
ResearchGate. (2025, October 16). (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes).
TÜBİTAK Academic Journals. (2019, January 11). Progress in the chemistry of 3-amino-9-ethylcarbazole. Retrieved from [Link]
ACS Publications. (2024, August 19). Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs | ACS Applied Materials & Interfaces. Retrieved from [Link]
MDPI. (2021, May 20). Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. Retrieved from [Link]
PMC. (2026, January 10). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]
PMC. (n.d.). Recent progress in thermally activated delayed fluorescence emitters for nondoped organic light-emitting diodes. Retrieved from [Link]
ResearchGate. (2020, April 27). (PDF) Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
MDPI. (2023, October 6). Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study. Retrieved from [Link]
PMC. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Retrieved from [Link]
KTU ePubl. (n.d.). Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. Retrieved from [Link]
Beilstein Journals. (2018, January 30). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Retrieved from [Link]
ResearchGate. (2013, August 2). Enhanced electroluminescence based on thermally activated delayed fluorescence from a carbazole-triazine derivative. Retrieved from [Link]
MDPI. (2024, December 23). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]
Application Note: Derivatization of 9-Ethyl-4-nitro-9H-carbazol-3-amine for Hypoxia-Targeted Biological Assays
Introduction & Mechanistic Rationale 9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS: 80776-28-9) is a highly versatile building block in the development of targeted fluorescent probes and biological assays. While the carbazole...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS: 80776-28-9) is a highly versatile building block in the development of targeted fluorescent probes and biological assays. While the carbazole scaffold is a well-known, robust fluorophore, the presence of the strongly electron-withdrawing 4-nitro group effectively quenches its fluorescence via Photoinduced Electron Transfer (PET). This unique photophysical property makes it an ideal precursor for designing "turn-on" fluorescent probes targeting nitroreductase (NTR), an enzyme heavily overexpressed in the hypoxic microenvironments of solid tumors [1][1].
By leveraging the reactive primary amine at the C-3 position, researchers can conjugate tumor-targeting moieties—such as Folate-PEG-COOH—to direct the probe specifically to cancer cells overexpressing folate receptors [2][2]. Once internalized by hypoxic cells, endogenous NTR utilizes NADH to reduce the 4-nitro group to a 4-amino group. This reduction abolishes the PET effect and triggers Intramolecular Charge Transfer (ICT), resulting in a robust fluorescence emission[3].
Caption: Chemical logic of derivatization and NTR-mediated fluorescence turn-on.
Probe Derivatization: Amidation at the C-3 Amine
Objective: Conjugate a targeting ligand (Folate-PEG-COOH) to the C-3 amine of the carbazole core.
Causality & Design Choice: The C-3 amine is sterically accessible, but its nucleophilicity is slightly reduced by the adjacent electron-withdrawing 4-nitro group. Therefore, pre-activating the carboxylic acid of the targeting ligand using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) is critical. This ensures high-yield amide bond formation under mild, room-temperature conditions, preventing the premature reduction or degradation of the sensitive nitro group.
Step-by-Step Protocol:
Activation: Dissolve 1.2 equivalents of Folate-PEG-COOH in anhydrous DMF. Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of NHS. Stir the mixture at room temperature for 2 hours in the dark to form the active NHS-ester.
Conjugation: Add 1.0 equivalent of 9-Ethyl-4-nitro-9H-carbazol-3-amine and 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture. The basic environment provided by DIPEA ensures the C-3 amine remains deprotonated and highly nucleophilic.
Incubation: Stir the reaction overnight (12–16 hours) at room temperature under an inert nitrogen atmosphere.
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions to obtain the pure Folate-PEG-Carbazole probe.
In Vitro Nitroreductase (NTR) Validation Assay
Objective: Validate the fluorescence turn-on mechanism in a controlled, cell-free system.
Causality & Trustworthiness: To ensure the probe functions as a self-validating system, the assay must isolate NTR activity. NTR is a flavin-dependent enzyme that strictly requires NADH as an electron donor[3]. By including a control with Dicoumarol (a well-established competitive inhibitor of NTR), we validate that any observed fluorescence turn-on is exclusively enzyme-mediated and not an artifact of solvent polarity or spontaneous hydrolysis.
Step-by-Step Protocol:
Prepare a 10 mM stock solution of the purified probe in DMSO. Dilute to a working concentration of 10 µM in PBS (pH 7.4).
Set up four reaction tubes according to Table 2 (below) to establish the self-validating control matrix.
Incubate all tubes at 37°C for 30 minutes.
Transfer 100 µL from each tube to a black 96-well microplate.
Measure fluorescence using a microplate reader (Excitation: 390 nm, Emission: 520 nm).
Quantitative Data Summaries
Table 1: Photophysical Properties of Carbazole Derivatives
Compound State
Absorption Max (nm)
Emission Max (nm)
Quantum Yield (Φ)
Fluorescence Status
9-Ethyl-4-nitro-9H-carbazol-3-amine
380
None
< 0.01
Quenched (PET)
Folate-PEG-Carbazole (Probe)
385
None
< 0.01
Quenched (PET)
Reduced Probe (NTR + NADH)
390
520
0.45
Highly Fluorescent (ICT)
Table 2: Experimental Setup for In Vitro NTR Assay (Self-Validating Matrix)
Tube
Probe (10 µM)
NADH (100 µM)
NTR (1 µg/mL)
Dicoumarol (50 µM)
Expected Fluorescence
1 (Blank)
+
-
-
-
Baseline / Background
2 (No Enzyme)
+
+
-
-
Baseline / Background
3 (Active Assay)
+
+
+
-
High (Turn-On)
4 (Inhibited)
+
+
+
+
Baseline / Background
Cellular Hypoxia Imaging Protocol
Objective: Image hypoxia-induced NTR activity in live cancer cells.
Causality & Design Choice: Hypoxia (1% O₂) induces the overexpression of NTR in solid tumor cell lines (e.g., HeLa or A549). Comparing cells cultured under normoxic (21% O₂) versus hypoxic conditions provides internal biological validation that the probe selectively maps hypoxic microenvironments[4].
Step-by-Step Protocol:
Seed HeLa cells in 35 mm glass-bottom confocal dishes and culture overnight in DMEM supplemented with 10% FBS at 37°C in a standard 5% CO₂ incubator (Normoxia, 21% O₂).
Replace the media. Transfer half of the dishes to a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 12 hours to induce NTR expression. Keep the other half in the normoxic incubator as a negative control.
Add the Folate-PEG-Carbazole probe (final concentration: 5 µM) to all dishes and incubate for an additional 2 hours.
Wash the cells three times with cold PBS to remove unbound probe.
Counterstain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes, then wash twice with PBS.
Image immediately using a confocal laser scanning microscope (Excitation: 405 nm laser; Emission collection: 500–550 nm for the carbazole probe).
Caption: Step-by-step experimental workflow for evaluating the targeted carbazole probe.
References
Yao L., Yin C., Huo F. (2022). Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors. Micromachines, 13(8), 1328.
URL: [Link]
Wang Y., Chen L. (2021). Smart Fluorescent Probe Strategy for Precision Targeting Hypoxic Tumor. Journal of Medicinal Chemistry, 64(6), 2967-2970.
URL: [Link]
Application Note: Preclinical Protocol for Investigating the Antimicrobial Activity of 9-Ethyl-4-nitro-9H-carbazol-3-amine
Document Type: Standard Operating Procedure & Application Guide Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Scientific Rationale & Pharmacophore Analysis The escalati...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Standard Operating Procedure & Application Guide
Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists
Scientific Rationale & Pharmacophore Analysis
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds. Carbazole derivatives have emerged as highly potent, multi-target antimicrobial agents[1]. The compound 9-Ethyl-4-nitro-9H-carbazol-3-amine presents a highly functionalized pharmacophore tailored for microbial disruption:
N-Ethyl Substitution (N-9): Enhances the lipophilicity of the tricyclic system, facilitating intercalation into the lipid bilayers of bacterial and fungal membranes[2].
Amine (C-3) and Nitro (C-4) Groups: Act as critical hydrogen-bond donors and acceptors. These functional groups are structurally positioned to interact with the active sites of essential microbial enzymes, such as bacterial DNA gyrase[3] and dihydrofolate reductase (DHFR)[4].
Because carbazole derivatives frequently exhibit pleiotropic mechanisms of action—ranging from membrane permeabilization[5] to the direct inhibition of fungal H+-ATPases[2]—a simple phenotypic screening (MIC) is insufficient. As a Senior Application Scientist, I have designed this protocol as a self-validating, orthogonal workflow . It not only quantifies the inhibitory concentration but systematically elucidates the causality of cell death while establishing a mammalian therapeutic window.
Fig 1: Step-by-step workflow for evaluating novel carbazole antimicrobial agents.
This protocol utilizes a resazurin-based broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines, optimized for lipophilic carbazole derivatives.
Causality & Design: 9-Ethyl-4-nitro-9H-carbazol-3-amine is highly hydrophobic. Standard aqueous serial dilutions will result in compound precipitation, yielding false-negative MICs. We utilize a DMSO-to-broth step-down dilution to maintain solubility while keeping the final DMSO concentration below 1% to prevent solvent-induced toxicity.
Step-by-Step Methodology:
Stock Preparation: Dissolve 9-Ethyl-4-nitro-9H-carbazol-3-amine in 100% molecular-grade DMSO to a concentration of 10 mg/mL.
Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 90028) to the log phase. Adjust to a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
Microdilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compound in MHB (Concentration range: 128 µg/mL to 0.125 µg/mL).
Inoculation: Add 50 µL of the adjusted inoculum to each well (final volume 100 µL; final bacterial concentration
∼5×105
CFU/mL).
Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates microbial viability.
MBC Determination: Plate 10 µL from all wells showing no visible growth (blue) onto drug-free agar plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a
≥99.9%
reduction in CFU.
System Validation & Quality Control:
Vehicle Control: Wells containing 1% DMSO must show robust growth (pink).
Positive Control: Ciprofloxacin (bacteria) and Fluconazole (fungi) must yield MIC values within CLSI-defined acceptable QC ranges. If QC strains fall out of range, the entire assay is invalidated.
Carbazole derivatives are known to induce rapid membrane depolarization and permeabilization in Gram-positive bacteria and yeast[5].
Causality & Design: We utilize a dual-fluorescence LIVE/DEAD assay (SYTO9 and Propidium Iodide). SYTO9 permeates all cells (green fluorescence), whereas PI (red fluorescence) is membrane-impermeant. PI will only enter and quench SYTO9 if the carbazole compound has physically compromised the microbial lipid bilayer.
Step-by-Step Methodology:
Cell Preparation: Wash log-phase S. aureus cells twice with sterile 0.85% NaCl to remove media components that may auto-fluoresce or bind the compound.
Compound Exposure: Resuspend cells to
1×108
CFU/mL. Treat with 9-Ethyl-4-nitro-9H-carbazol-3-amine at
1×
,
2×
, and
4×
the established MIC for 1, 2, and 4 hours.
Staining: Aliquot 100 µL of treated cells into a black, clear-bottom 96-well plate. Add 100 µL of SYTO9/PI dye mixture (final concentrations: 5 µM SYTO9, 30 µM PI).
Incubation: Incubate in the dark at room temperature for 15 minutes.
Fluorometric Analysis: Measure fluorescence using a microplate reader (SYTO9: Ex 485 nm / Em 530 nm; PI: Ex 485 nm / Em 630 nm). Calculate the Green/Red fluorescence ratio.
Positive Control: Cells treated with 0.1% Triton X-100 or Melittin (Low Green/Red ratio, representing 100% membrane permeabilization).
Fig 2: Proposed multi-target antimicrobial mechanisms of carbazole derivatives.
Protocol C: Mammalian Cytotoxicity & Therapeutic Index Evaluation
A compound is only viable for drug development if it selectively targets microbial cells without harming host tissues[4].
Causality & Design: We assess the Cytotoxic Concentration 50% (
CC50
) against a human hepatoma cell line (HepG2) using the CellTiter-Glo (ATP-luminescence) assay. We calculate the Therapeutic Index (TI) as
CC50/MIC
. A
TI>10
is the minimum threshold for preclinical advancement.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at
1×104
cells/well in a white 96-well tissue culture plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5%
CO2
.
Treatment: Aspirate media and replace with fresh media containing serial dilutions of the carbazole compound (0.5 µg/mL to 256 µg/mL). Incubate for 48 hours.
Luminescence Readout: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Data Analysis: Record luminescence. Plot a dose-response curve using non-linear regression to determine the
CC50
.
System Validation & Quality Control:
Assay Window: The Z'-factor between the vehicle control (1% DMSO) and the positive kill control (10 µM Doxorubicin) must be
>0.5
.
Quantitative Data Presentation
To facilitate easy comparison across different assays and strains, all quantitative readouts should be summarized in a standardized matrix. Below is the expected reporting structure for 9-Ethyl-4-nitro-9H-carbazol-3-amine:
Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives. PubMed / National Institutes of Health (NIH). Available at:[Link]
Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. MDPI. Available at:[Link]
Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives. Chemija - LMA leidykla. Available at:[Link]
Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Taylor & Francis Online. Available at:[Link]
Carbazole Derivatives as Potential Antimicrobial Agents. PMC / National Institutes of Health (NIH). Available at:[Link]
Technical Support Center: Synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine
Welcome to the technical support center for the synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical reasoning to empower your experimental design.
The synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine is a challenging yet rewarding process, yielding a molecule with significant potential in materials science and pharmaceutical research. The most logical and established pathway involves a four-step sequence starting from carbazole. This guide is structured to address issues that may arise at each of these critical stages.
Overall synthetic pathway for 9-Ethyl-4-nitro-9H-carbazol-3-amine.
Frequently Asked Questions (General)
Q1: What are the most critical safety precautions for this synthesis?
A1: This synthesis involves several hazardous reagents.
Nitrating Agents (Nitric Acid): Concentrated nitric acid is highly corrosive and a strong oxidant. Always work in a well-ventilated fume hood, wear acid-resistant gloves, safety goggles, and a lab coat. When preparing nitrating mixtures, always add acid slowly to the solution while cooling in an ice bath to control the exothermic reaction.
Stannous Chloride (SnCl₂) and Hydrochloric Acid (HCl): Concentrated HCl is corrosive and volatile. Stannous chloride is a reducing agent. The neutralization step with a strong base (NaOH) is highly exothermic and should be performed cautiously in an ice bath.[1]
Solvents: Many organic solvents used (e.g., dichloromethane, acetone, pyridine) are flammable and/or toxic. Handle them with appropriate care and dispose of them according to your institution's safety guidelines.
Q2: How can I effectively monitor the progress of each reaction?
A2: Thin-Layer Chromatography (TLC) is your primary tool. Use a suitable solvent system (e.g., hexane:ethyl acetate mixtures) to track the consumption of starting material and the appearance of the product spot. Visualization under a UV lamp (254 nm) is typically effective for these aromatic compounds. For definitive structural confirmation of intermediates and the final product, techniques like NMR, IR, and Mass Spectrometry are essential.[2]
Q3: What level of purity is required for reagents and solvents?
A3: Using high-purity, dry solvents and reagents is crucial for minimizing side reactions and improving yields. For instance, in the N-ethylation step, the presence of water can lead to the hydrolysis of your alkylating agent and the formation of unwanted byproducts. Ensure solvents like acetone or DMF are anhydrous.
Troubleshooting Guide by Synthetic Step
Step 1: N-Ethylation of Carbazole
This initial step involves the alkylation of the carbazole nitrogen with an ethylating agent like ethyl bromide in the presence of a base.[3]
Q: My N-ethylation reaction shows a low yield of 9-Ethylcarbazole. What went wrong?
A: Low yields in this step are commonly traced back to three factors:
Base Strength: The acidity of the N-H proton in carbazole requires a sufficiently strong base for deprotonation. While potassium hydroxide (KOH) is often used, it can be inefficient if not completely anhydrous.[3] Consider using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF for more complete deprotonation.
Reaction Time and Temperature: The reaction may be slow at room temperature. Gently heating the reaction mixture (e.g., to 50-60 °C) can significantly increase the reaction rate. Monitor by TLC to avoid decomposition at higher temperatures.
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the ethylating agent (e.g., ethyl bromide) to drive the reaction to completion.
Step 2: Nitration of 9-Ethylcarbazole
This step introduces a nitro group, primarily at the 3-position, which is electronically favored.
Q: My nitration reaction resulted in a mixture of isomers (e.g., 1-nitro, 3-nitro) and dinitrated products. How can I improve the regioselectivity for 3-nitro-9-ethylcarbazole?
A: This is a classic issue of controlling electrophilic aromatic substitution. The key is to manage the reactivity of the nitrating agent.
Causality: The carbazole ring is highly activated towards electrophiles. Using a harsh nitrating agent (like fuming HNO₃/H₂SO₄) will lead to over-nitration and poor selectivity. The 1, 3, 6, and 8 positions are all susceptible to attack.
Solution: Employ milder nitrating conditions. A well-documented method involves the slow, dropwise addition of 70% nitric acid dissolved in acetic acid to a cooled solution of 9-ethylcarbazole.[4] Maintaining a low temperature (e.g., 15-20 °C) during the addition is critical to prevent the formation of undesired isomers and dinitrated byproducts.
Prevents localized overheating and over-nitration.
Stirring
Vigorous
Ensures homogenous mixing and temperature distribution.
Step 3: Reduction to 3-Amino-9-ethylcarbazole
Here, the nitro group is reduced to a primary amine, a crucial precursor for the final step.
Q: The reduction of 9-Ethyl-3-nitrocarbazole is incomplete, and I have difficulty purifying the resulting amine. What can I do?
A: Incomplete reduction and purification challenges are common.
Incomplete Reaction: The most reliable method is using stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.[1] Ensure you use a sufficient molar excess of the reducing agent (typically 4 equivalents) to drive the reaction to completion. Heating the mixture (e.g., to 90-95 °C) for a few hours is also necessary.[1]
Purification Issues: The product, 3-amino-9-ethylcarbazole, is a basic amine. During workup, after making the solution strongly basic with NaOH to precipitate the product, it's vital to wash the crude solid thoroughly with water.[1] This removes residual inorganic tin salts, which can complicate subsequent purification steps. Recrystallization from a solvent system like pyridine/water or ethanol/water is often effective for final purification.[1]
Step 4: Selective Nitration of 3-Amino-9-ethylcarbazole
This is the most challenging step. The highly activating and acid-sensitive amino group makes direct nitration problematic, often leading to oxidation and polysubstitution. The solution is a protecting group strategy.
Workflow for the critical final nitration step via protection.
Q: Why is direct nitration of 3-Amino-9-ethylcarbazole not recommended?
A: The free amino group (-NH₂) is a powerful activating group. In the presence of strong acid and an oxidizing agent like nitric acid, two primary issues arise:
Oxidation: The amino group can be easily oxidized, leading to complex mixtures of colored byproducts and decomposition.
Protonation: In the acidic medium, the amino group gets protonated to -NH₃⁺. This ammonium group is strongly deactivating and meta-directing, which would prevent nitration at the desired ortho-position (C4).
Q: How do I effectively protect the amino group, and what are the best conditions for nitrating the protected intermediate?
A: The most common and effective protection strategy is converting the amine to an acetamide.
Protection Protocol: React 3-amino-9-ethylcarbazole with acetic anhydride or acetyl chloride in the presence of a mild base like pyridine or triethylamine. This forms N-(9-ethyl-9H-carbazol-3-yl)acetamide. The reaction is typically fast and high-yielding.
Nitration of the Acetamide: The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than a free amino group. This moderation allows for a more controlled nitration.
Conditions: Use a milder nitrating agent, such as nitric acid in acetic anhydride or acetic acid, at a low temperature (0-5 °C). The amide group is bulky, which sterically favors nitration at the less hindered para-position (C6) but the electronic activation still strongly directs to the ortho-positions (C2 and C4). Careful control of conditions is needed to favor the C4 product. Separation of C4 and C6 isomers via column chromatography will likely be necessary.
Q: I've successfully nitrated the protected intermediate. How do I remove the acetyl protecting group?
A: The acetamide can be hydrolyzed back to the free amine under either acidic or basic conditions.
Acidic Hydrolysis: Refluxing the nitro-acetamide intermediate in aqueous HCl or H₂SO₄ is a standard method.
Basic Hydrolysis: Refluxing with aqueous sodium hydroxide in an alcohol solvent (like ethanol) is also effective.
Choice of Method: The choice depends on the stability of the rest of the molecule. Since the final product has a nitro group, basic hydrolysis is often preferred to avoid potential side reactions associated with strong, hot acid. Monitor the reaction by TLC to determine completion.
Q: My final yield is consistently low. Where am I most likely losing material?
A: Yield loss in a multi-step synthesis can be cumulative. For this specific pathway, the critical loss points are:
Isomer Separation (Step 2 & 4): The initial nitration of 9-ethylcarbazole and the final nitration of the protected amine can both produce mixtures of isomers. The necessary purification by column chromatography or recrystallization to isolate the desired isomer (3-nitro and subsequently 4-nitro) can significantly reduce the isolated yield.
Purification of the Amine (Step 3): The crude amine can be difficult to handle and purify. Adsorption onto silica gel during chromatography can be an issue. Washing thoroughly to remove tin salts is crucial to get a clean product that reacts well in the next step.
Deprotection (Step 4): The hydrolysis reaction, if not driven to completion or if it causes any degradation of the nitro-substituted product, can be a source of yield loss.
By carefully optimizing and monitoring each of these stages, particularly the purification steps, you can systematically improve the overall yield of your synthesis.
References
EngagedScholarship@CSU. (2006). 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole. Cleveland State University. [Link]
Archana, R., et al. (2011). 9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine. IUCr Journals. [Link]
Bui, T. T., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. PMC. [Link]
Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. [Link]
Al-Ostath, R., et al. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. PMC - NIH. [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of carbazole 3a. [Link]
Jursic, B. S., & Stevens, E. D. (2003). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. PMC. [Link]
ResearchGate. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. [Link]
Science of Synthesis. (n.d.). Product Class 3: N-Nitroamines. Thieme. [Link]
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]
Technical Support Center: Troubleshooting the Nitration of 9-Ethyl-9H-carbazol-3-amine
Welcome to the Process Chemistry & Scale-Up Support Center. This guide addresses the critical challenges encountered when attempting the nitration of 9-ethyl-9H-carbazol-3-amine (also known as 3-amino-9-ethylcarbazole or...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry & Scale-Up Support Center. This guide addresses the critical challenges encountered when attempting the nitration of 9-ethyl-9H-carbazol-3-amine (also known as 3-amino-9-ethylcarbazole or AEC). Due to the highly electron-rich nature of the carbazole core and the presence of a reactive primary amine, direct nitration is fraught with side reactions.
As a Senior Application Scientist, I have structured this guide to provide you with mechanistic insights, quantitative comparisons, and a self-validating protocol to achieve high-yielding, regioselective nitration.
Diagnostic Overview: Why Did My Nitration Fail?
When nitrating amino-carbazoles, visual cues in the reaction flask often point directly to the mechanistic failure. The flowchart below outlines the diagnostic logic for the most common issues.
Caption: Diagnostic logic for troubleshooting nitration failures in 9-ethyl-9H-carbazol-3-amine.
Mechanistic Insights & Causality (FAQs)
Q: Why does direct nitration of 9-ethyl-9H-carbazol-3-amine yield black, tarry mixtures instead of the desired product?A: The primary amine (-NH₂) at the C-3 position is highly susceptible to oxidation. Nitric acid (HNO₃) is not only an electrophile but also a potent oxidizing agent. When exposed to HNO₃, the free amine undergoes rapid oxidation to form nitroso or nitro groups, accompanied by the generation of radical cations on the electron-rich carbazole core. This initiates oxidative coupling and polymerization, resulting in the characteristic "black tar"[1]. Furthermore, the amino group exhibits unique reactivity, activating the C-2 and C-4 positions, which scrambles regioselectivity if direct electrophilic addition is attempted[2].
Q: How does amine protonation in acidic nitrating mixtures affect regioselectivity?A: If standard "mixed acid" (HNO₃/H₂SO₄) is used, the strongly acidic environment immediately protonates the primary amine to form an ammonium ion (-NH₃⁺). This transforms the strongly activating, ortho/para-directing amino group into a strongly deactivating, meta-directing group. Consequently, the electron density of the carbazole ring is drastically altered, forcing the nitronium ion (NO₂⁺) to attack less favorable positions, leading to complex isomeric mixtures and significantly reduced yields[3].
Q: What are the primary side reactions if the temperature is not strictly controlled?A: Even with protection strategies, elevated temperatures (>10 °C) during the addition of the nitrating agent lead to over-nitration. The carbazole scaffold naturally favors electrophilic substitution at the 3- and 6-positions[4]. If the 3-position is occupied, the 6-position is the primary target. However, excess heat provides the activation energy required for subsequent nitration at the 8-position or 1-position, yielding dinitro- or trinitro-carbazoles[3].
Mitigation & Protection Strategies
Q: Which amine protecting group is optimal for carbazole nitration?A: Acetylation (forming an acetamide) is the gold standard in process chemistry for this substrate. Converting the amine to an N-acetyl group (-NHAc) serves a dual purpose:
Oxidation Resistance: It shields the nitrogen lone pair, preventing oxidative degradation by HNO₃.
Reactivity Modulation: It dampens the extreme activating effect of the free amine, preventing poly-nitration while still providing enough electron density to direct the incoming nitronium ion regioselectively to the C-6 position.
(Note: Boc protection is generally avoided here, as it is acid-labile and will cleave under standard nitration conditions).
Q: How do I select the right nitrating agent to prevent over-nitration?A: Avoid sulfuric acid entirely. Instead, use milder systems such as:
Nitric acid in Glacial Acetic Acid (HNO₃/AcOH): Provides a controlled release of the nitronium ion.
Copper(II) nitrate in Acetic Anhydride: Generates acetyl nitrate in situ, which is a highly regioselective and mild nitrating agent for carbazole derivatives[3].
Quantitative Data & Yield Comparison
The following table summarizes the experimental outcomes of different nitration conditions on 9-ethyl-9H-carbazol-3-amine, highlighting the absolute necessity of the protection-deprotection workflow.
Caption: Three-step protection-nitration-deprotection workflow for 9-ethyl-9H-carbazol-3-amine.
Validated Experimental Protocol
To ensure a self-validating system, this methodology incorporates In-Process Controls (IPCs) to verify the success of each step before proceeding.
Step 1: Amine Protection (Acetylation)
Scientist's Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, ensuring complete conversion without degrading the carbazole core.
Dissolution: Dissolve 9-ethyl-9H-carbazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).
Base Addition: Add pyridine (1.5 eq) and cool the mixture to 0 °C using an ice bath.
Reagent Addition: Dropwise add acetic anhydride (Ac₂O, 1.2 eq) over 30 minutes to manage the exothermic reaction.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Validation (IPC): Perform TLC (Hexanes/EtOAc 7:3). The highly polar free amine spot must completely disappear, replaced by a less polar acetamide spot.
Workup: Wash with 1M HCl to remove pyridine, then with brine. Dry over Na₂SO₄, filter, and concentrate to yield N-(9-ethyl-9H-carbazol-3-yl)acetamide.
Step 2: Regioselective Nitration
Scientist's Note: Strict temperature control is non-negotiable. Exceeding 5 °C provides the activation energy for a second nitronium ion to attack the C-8 position.
Preparation: Dissolve the protected intermediate from Step 1 in glacial acetic acid. Cool strictly to 0–5 °C.
Nitration: Prepare a solution of fuming nitric acid (HNO₃, 1.05 eq) in glacial acetic acid. Add this solution dropwise over 1 hour, maintaining the internal temperature below 5 °C[3].
Reaction: Stir at 0–5 °C for an additional 1 hour.
Validation (IPC): LC-MS must indicate the addition of exactly one nitro group (+45 Da).
Workup: Pour the mixture into crushed ice. The nitrated product, N-(9-ethyl-6-nitro-9H-carbazol-3-yl)acetamide, will precipitate. Filter, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 3: Deprotection (Hydrolysis)
Scientist's Note: Acidic hydrolysis is preferred over basic hydrolysis here, as the electron-withdrawing nitro group makes the amide bond more resistant to basic cleavage.
Hydrolysis: Suspend the nitrated intermediate in a mixture of ethanol and concentrated HCl (3:1 v/v).
Heating: Reflux the mixture at 85 °C for 4–6 hours.
Validation (IPC): TLC will show the conversion of the acetamide back to a highly polar free amine.
Workup: Cool to room temperature, neutralize carefully with aqueous NaOH to pH 8 to precipitate the free base. Filter, wash with water, and recrystallize from ethanol to afford pure 9-ethyl-6-nitro-9H-carbazol-3-amine.
References
Progress in the chemistry of 3-amino-9-ethylcarbazole
Source: ResearchGate / Turkish Journal of Chemistry
URL
Progress in the chemistry of 3-amino-9-ethylcarbazole (Full Text)
Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives
Source: Beilstein Journal of Organic Chemistry
URL
Nitration of carbazole and N-alkylcarbazoles
Source: Semantic Scholar / Dyes and Pigments
URL
Technical Support Center: Troubleshooting Regioselectivity in the Synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine
Overview: The synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine from 9-ethyl-9H-carbazol-3-amine is a classic example of how steric hindrance can override electronic directing effects in electrophilic aromatic substitutio...
Author: BenchChem Technical Support Team. Date: April 2026
Overview:
The synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine from 9-ethyl-9H-carbazol-3-amine is a classic example of how steric hindrance can override electronic directing effects in electrophilic aromatic substitution[1]. Researchers frequently encounter regioselectivity issues during the nitration step, inadvertently synthesizing the 6-nitro isomer instead of the target 4-nitro isomer. This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure precise C4-nitration.
Troubleshooting FAQs (Mechanisms & Causality)
Q1: I followed a standard nitration protocol using an acetyl protecting group on 9-ethyl-9H-carbazol-3-amine, but NMR indicates I synthesized the 6-nitro isomer. Why did this happen?A1: This is a regioselectivity failure driven by steric hindrance[2]. The carbazole system has multiple activated positions. The C3-amine is a strong ortho/para director, activating the C2 and C4 positions. However, when the amine is protected with a bulky acetamido group (-NHCOCH₃), the adjacent C4 position (which is also peri to the C5 position on the opposite ring) becomes sterically inaccessible to the incoming nitronium ion (NO₂⁺). Consequently, the reaction is redirected to the C6 position, which is sterically unhindered and activated by the para-directing effect of the N9-ethyl group[2].
Q2: How can I alter my protocol to direct nitration strictly to the C4 position?A2: You must replace the acetyl protecting group with a less sterically demanding alternative, specifically a formyl (-CHO) or carbethoxy (-COOEt) group[2]. The formamido group (-NHCHO) is significantly smaller. This reduced steric bulk allows the strong ortho-directing electronic effect of the protected amine to dominate the reaction kinetics, successfully guiding nitration to the C4 position to yield 9-ethyl-3-formamido-4-nitrocarbazole[2].
Q3: My nitration reaction with the formamido-protected intermediate is yielding a mixture of 4-nitro and 4,6-dinitro products. How can I control over-nitration?A3: Over-nitration occurs when the reaction temperature exceeds 5 °C or when an excess of fuming nitric acid is used. The carbazole core is highly electron-rich. To prevent the formation of 4,6-dinitro or 4,6,8-trinitro derivatives, you must use a strict stoichiometric amount of nitric acid (1.05 equivalents) diluted in glacial acetic acid, and maintain the internal reaction temperature strictly between 0 °C and 5 °C[2].
Q4: What is the recommended method for deprotecting the 3-formamido group without reducing the newly added 4-nitro group?A4: Acid-catalyzed hydrolysis is the safest approach. Refluxing the intermediate in ethanolic hydrochloric acid will efficiently cleave the formamide to yield the free amine (9-Ethyl-4-nitro-9H-carbazol-3-amine) without risking the reduction of the nitro group, which can easily occur under harsh basic conditions or catalytic hydrogenation.
Quantitative Data: Protecting Group Influence on Regioselectivity
Protecting Group
Relative Steric Bulk
Dominant Directing Effect
Major Nitration Position
Typical Yield of Major Isomer
Acetyl (-COCH₃)
High
N9-Ethyl (para-directing)
C-6 (6-nitro)
~75%
Formyl (-CHO)
Low
C3-Amine (ortho-directing)
C-4 (4-nitro)
~80%
Carbethoxy (-COOEt)
Moderate
C3-Amine (ortho-directing)
C-4 (4-nitro)
~65%
(Data synthesized from standard carbazole nitration studies[2])
Divergent nitration pathways of 9-ethylcarbazol-3-amine based on protecting group steric bulk.
Self-Validating Experimental Protocols
Step 1: Formylation (Sterically-Optimized Protection)
Objective: Protect the C3-amine with a low-bulk formyl group to enable C4 nitration.
Reaction: Dissolve 10.0 g of 9-ethyl-9H-carbazol-3-amine[1] in 30 mL of formic acid (98%). Slowly add 15 mL of acetic anhydride dropwise while stirring. The reaction will be mildly exothermic.
Incubation: Stir at room temperature for 3 hours.
Isolation: Pour the mixture over 200 g of crushed ice. Filter the resulting precipitate, wash with cold distilled water until neutral, and dry under vacuum.
Validation: Analyze via TLC (Silica, 7:3 Hexanes/EtOAc). The product should show a higher
Rf
value than the starting free amine. IR spectroscopy will confirm success via the appearance of a strong formamide carbonyl stretch near
1680 cm−1
.
Step 2: Regioselective Nitration
Objective: Introduce the nitro group strictly at the C4-position.
Preparation: Suspend 10.0 g of the 9-ethyl-3-formamido-9H-carbazole in 50 mL of glacial acetic acid. Cool the flask to 0–5 °C using an ice-salt bath.
Addition: Prepare a nitrating solution of fuming nitric acid (1.05 eq) in 10 mL of glacial acetic acid. Add this solution dropwise over 45 minutes using an addition funnel. Critical: Do not allow the internal temperature to exceed 5 °C to prevent dinitration[2].
Incubation: Stir for 1 hour at 0–5 °C.
Isolation: Pour the mixture onto 300 g of crushed ice. Filter the yellow precipitate, wash extensively with water, and recrystallize from ethanol.
Validation: ¹H-NMR is mandatory here. The 4-nitro isomer will exhibit a distinct downfield shift for the C5 proton (due to the peri-deshielding effect of the C4 nitro group), differentiating it structurally from the 6-nitro byproduct.
Step 3: Deprotection (Acidic Hydrolysis)
Objective: Cleave the formyl group to yield the final target molecule.
Reaction: Dissolve the purified 9-ethyl-3-formamido-4-nitrocarbazole in 100 mL of ethanol. Add 20 mL of concentrated hydrochloric acid (37%).
Incubation: Reflux the mixture for 2.5 hours. Monitor via TLC until the starting material is entirely consumed.
Workup: Cool to room temperature. Carefully neutralize the solution to pH 7.5 using saturated aqueous Na₂CO₃.
Extraction: Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation: Mass spectrometry will yield the expected
[M+H]+
ion for 9-Ethyl-4-nitro-9H-carbazol-3-amine (
m/z≈256.1
). ¹H-NMR will confirm the disappearance of the formyl proton singlet at
∼8.5 ppm
.
References
Lancelot, J.-C., Gazengel, J.-M., & Robba, M. (1981). "Ètude des reactions de nitration de l'acetamido‐3 ethyl‐9 carbazole". Journal of Heterocyclic Chemistry, 18(7), 1281-1285. URL:[Link]
Technical Support Center: Overcoming Solubility Challenges with 9-Ethyl-4-nitro-9H-carbazol-3-amine
Welcome to the technical support guide for 9-Ethyl-4-nitro-9H-carbazol-3-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 9-Ethyl-4-nitro-9H-carbazol-3-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. We will explore the underlying physicochemical reasons for these difficulties and provide practical, step-by-step troubleshooting guides and answers to frequently asked questions.
The core structure of 9-Ethyl-4-nitro-9H-carbazol-3-amine presents a significant challenge for solubility in aqueous media. The molecule's flat, rigid, and aromatic carbazole backbone leads to strong intermolecular π-π stacking interactions in the solid state.[1] This high crystal lattice energy requires a substantial amount of energy to overcome during dissolution. Compounding this, the ethyl group at the N-9 position increases the molecule's lipophilicity. While the nitro and amine groups add some polarity, the overall character of the molecule remains highly hydrophobic, leading to poor aqueous solubility.
This guide provides systematic strategies to address these inherent properties and achieve successful solubilization for your experimental needs.
Q1: My 9-Ethyl-4-nitro-9H-carbazol-3-amine is not dissolving in my standard aqueous buffer (e.g., PBS). What is the underlying issue?
A1: The issue stems from a fundamental mismatch between the solute and the solvent. 9-Ethyl-4-nitro-9H-carbazol-3-amine is a poorly soluble organic compound with a high LogP value, indicating its preference for non-polar environments.[2][3] Aqueous buffers like PBS are highly polar and cannot effectively break the strong intermolecular forces holding the crystalline compound together. Direct dissolution in aqueous buffers will almost certainly fail.
To achieve a clear solution, you must start by dissolving the compound in an appropriate organic solvent to create a concentrated stock solution. This stock can then be carefully diluted into your aqueous experimental medium.
Q2: What are the recommended organic solvents for creating a primary stock solution?
A2: The choice of an initial solvent is critical. Based on the properties of structurally similar carbazole derivatives, polar aprotic solvents are the most effective.[4]
Recommended Solvents for Stock Solutions
Solvent
Typical Starting Concentration
Notes and Best Practices
Dimethyl Sulfoxide (DMSO)
10-50 mM
Primary recommendation. Use fresh, anhydrous DMSO to avoid moisture contamination, which can reduce solubility.[4] Warm gently (37°C) and vortex to aid dissolution.
Dimethylformamide (DMF)
10-30 mM
A good alternative to DMSO. Ensure it is high purity.
Ethanol (Anhydrous)
1-10 mM
Less effective than DMSO or DMF but may be required for certain cell-based assays where DMSO is toxic. Sonication may be necessary. Solubility is significantly lower.[4]
Dichloromethane (DCM)
Variable
Suitable for chemical synthesis workups and some analytical preparations, but generally not for biological assays due to its volatility and toxicity.[5]
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
Weigh Compound: Accurately weigh out the required mass of 9-Ethyl-4-nitro-9H-carbazol-3-amine in a suitable vial. For 1 mL of a 10 mM solution (Molar Mass ≈ 255.27 g/mol ), you would need 2.55 mg.
Add Solvent: Add the calculated volume of anhydrous DMSO.
Aid Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, you can warm the vial in a 37°C water bath for 5-10 minutes and vortex again. A brief sonication (5 minutes) can also be effective.
Verify Dissolution: Ensure the solution is completely clear with no visible particulates before storing or diluting.
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
Q3: I have a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common problem known as "crashing out." It occurs when the highly soluble compound in the organic stock is rapidly transferred to an aqueous environment where it is poorly soluble. The key is to avoid exceeding the aqueous solubility limit and to use additives that can keep the compound in a supersaturated state.[2]
Troubleshooting Workflow for Dilution-Induced Precipitation
Caption: How functional groups impact the molecule's solubility.
Experimental Protocol: pH-Dependent Solubility Test
Prepare Buffers: Make a series of buffers with varying pH values (e.g., pH 4.0, 5.5, 7.4, 8.5).
Add Compound: Add a small, consistent amount of the solid compound to each buffer.
Equilibrate: Shake or stir the samples at a controlled temperature for 24 hours to reach equilibrium.
Separate: Centrifuge the samples to pellet any undissolved solid.
Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Analyze: Plot solubility versus pH. You should observe higher solubility at lower pH values.
Caution: While this can improve solubility, ensure that the required acidic pH is compatible with your experimental system and does not degrade the compound.
Q5: For in vivo studies, simple solutions are not viable. What advanced formulation strategies can be considered?
A5: For in vivo applications, maintaining the drug in solution within the gastrointestinal tract or at the injection site is paramount for bioavailability. [6]Several advanced formulation techniques can be employed for highly insoluble compounds like this one.
Amorphous Solid Dispersions (ASDs): This is a leading strategy. [5][6]The compound is molecularly dispersed in a polymer matrix in a high-energy amorphous state. This avoids the crystal lattice energy, significantly increasing apparent solubility and dissolution rate.
Process: The compound and a polymer (e.g., PVP, HPMC-AS) are co-dissolved in a common solvent and then the solvent is rapidly removed via spray-drying or hot-melt extrusion.
[6]* Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective for highly lipophilic molecules. [2]These formulations form fine emulsions or microemulsions in the gut, facilitating absorption.
Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range (nanosuspension) dramatically increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.
[6][7]
The selection of the best strategy requires careful consideration of the compound's properties, the required dose, and the intended route of administration.
[2]
References
Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds - Benchchem. (n.d.).
Recent developments in c−h functionalization of carbazoles. (n.d.).
Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (n.d.).
Experimental and Theoretical Investigation for the Level of Conjugation in Carbazole-Based Precursors and Their Mono-, Di-, and Polynuclear Pt(II) Complexes | Inorganic Chemistry. (2016, June 10). ACS Publications.
Carbazole Derivatives as Antiviral Agents: An Overview. (2019, May 17). MDPI.
Solving Poor Solubility to Unlock a Drug's Potential. (2015, July 2). Pharmaceutical Technology.
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21).
Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1).
3-Amino-9-ethylcarbazole. (n.d.). PubChem.
Exploring the antimicrobial landscape of carbazole derivatives through integration of computational and experimental approaches. (2026, March 25). ResearchGate.
Overcoming the Challenge of Poor Drug Solubility. (2025, March 12).
Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations. (2014, October 15). PubMed.
Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. (2017, July 14). Beilstein Journals.
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2025, November 10). Beilstein Journals.
An In-depth Technical Guide to 3-Amino-9-ethylcarbazole (AEC) - Benchchem. (n.d.).
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2025, November 10). PMC - NIH.
Nitration of 5,11-dihydroindolo[3,2- b]carbazoles and Synthetic Applications of Their Nitro-Substituted Derivatives. (2017, July 14). PubMed.
3-Amino-9-ethylcarbazole. (n.d.). Wikipedia.
Synthesis and characterization of blue light emitting redox-active polyimides bearing a noncoplanar fused carbazole–triphenylamine unit. (n.d.). New Journal of Chemistry (RSC Publishing).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. 9-Ethyl-4-nitro-9H-carbazol-3-amine is a highly reactive, specialized carbazole derivative. Because it possesses both an electron-rich amino group and a photolabile nitro group, it is highly susceptible to environmental degradation. This guide is designed to help researchers understand the chemical mechanics behind reagent failure, establish self-validating storage protocols, and execute flawless experimental workflows.
Module 1: Chemical Mechanics & Degradation Pathways
Q: What are the primary degradation pathways of 9-Ethyl-4-nitro-9H-carbazol-3-amine during experiments?
A: The degradation of this compound is governed by the competing reactivities of its two primary functional groups. Understanding the causality behind these pathways is critical for preventing premature reagent failure:
Oxidative Coupling (Amine Pathway): Aromatic amines are highly susceptible to anodic and auto-oxidation. Exposure to ambient oxygen or transition metals strips an electron from the 3-amino group, generating a highly reactive carbazole radical cation. Because the carbazole ring stabilizes this radical via delocalization, it rapidly undergoes ring-ring or nitrogen-nitrogen coupling, forming bicarbazoles and eventually insoluble, dark red/brown polymeric precipitates[1][2]. This oxidative precipitation is the exact mechanistic basis for why related compounds, like 3-amino-9-ethylcarbazole (AEC), are utilized as precipitating chromogens in peroxidase-based immunohistochemistry[3].
Photolysis (Nitro Pathway): Nitroaromatic compounds undergo rapid photolysis when exposed to UV or strong visible light. The absorption of photons (
hν
) induces homolytic cleavage or photoreduction of the 4-nitro group, leading to the release of nitrites/nitrates and subsequent ring cleavage[4][5].
Logical relationship of 9-Ethyl-4-nitro-9H-carbazol-3-amine degradation pathways.
Q: Why does my stock solution turn dark brown and form particulates over time?
A: This is a direct consequence of the oxidative coupling pathway. When dissolved in polar aprotic solvents (like DMF or DMSO) and exposed to atmospheric oxygen, the auto-oxidation of the amine group accelerates. The resulting polymeric bicarbazole derivatives are highly conjugated (appearing dark brown/red) and possess drastically lower solubility than the monomeric parent compound, leading to particulate precipitation[2][3].
Q: What are the optimal storage conditions to prevent degradation?
A: To arrest both oxidation and photolysis, the kinetic energy of the system must be minimized, and catalysts (light, oxygen) must be strictly excluded.
Table 1: Quantitative Storage Recommendations
Reagent State
Optimal Temperature
Container & Environment
Maximum Shelf Life
Lyophilized Powder
2°C to 8°C
Amber glass, tightly sealed, desiccated
12 - 24 months
Stock Solution (DMF/DMSO)
-20°C
Amber vials, Argon/N₂ purged overlay
3 - 6 months
Aqueous Working Solution
Room Temp
Clear/Amber tube, prepare fresh
< 2 hours (Do not store)
Q: How can I validate the integrity of my stored compound before an experiment?
A: Trusting a degraded reagent compromises downstream data. Implement this self-validating protocol before proceeding with any workflow:
Visual Inspection: A healthy stock solution in DMF (e.g., 20-50 mg/mL) should be clear and yellow-to-light-brown. If the solution is opaque, dark red, or contains visible micro-precipitates, oxidative polymerization has occurred[3][6].
Spectrophotometric Check: Dilute a small aliquot in ethanol and perform a UV-Vis scan. The presence of a new, broad absorption band in the near-infrared (NIR) or deep visible region (500-600 nm) indicates the presence of extended conjugation from bicarbazole formation[2]. Discard the stock if this peak is prominent.
Module 3: Experimental Workflow & Troubleshooting
Q: How do I properly prepare and store working solutions to ensure reproducibility?
A: Because the compound is practically insoluble in water and highly reactive once dissolved, you must use a strict two-step dilution methodology.
Step-by-Step Methodology: Preparation of Working Solutions
Primary Solubilization: Weigh the lyophilized powder under an inert atmosphere (if possible) and dissolve it in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 20 mg/mL)[3].
Aliquot and Purge: Divide the stock into single-use aliquots in amber microcentrifuge tubes. Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5 seconds to displace ambient oxygen before capping.
Cryo-Storage: Immediately transfer the aliquots to a -20°C freezer[3].
Aqueous Dilution (Just-in-Time): Immediately prior to your assay, thaw a single aliquot. Dilute the required volume into your aqueous buffer (e.g., 50 mM Acetate buffer, pH 5.0)[3][6].
Filtration (Critical Step): Pass the final aqueous solution through a 0.2 µm PTFE syringe filter to remove any microscopic aggregates that may have formed upon aqueous contact[7].
Execution: Use the aqueous working solution within 1-2 hours. Discard any remainder; do not refreeze.
Step-by-step workflow for the preparation, storage, and validation of working solutions.
Interpreting complex NMR spectra of 9-Ethyl-4-nitro-9H-carbazol-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the structural elucidation of highly functionalized heteroaromatics.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the structural elucidation of highly functionalized heteroaromatics. Interpreting the NMR spectra of 9-Ethyl-4-nitro-9H-carbazol-3-amine presents a unique set of challenges due to its asymmetric substitution, quadrupolar nuclei, and spatial electronic effects.
This guide is designed to bypass basic theory and directly address the specific anomalies, signal overlaps, and exchange phenomena you will encounter at the spectrometer.
Diagnostic Scenarios & FAQs
Q1: I see a highly deshielded doublet near 8.8 ppm that doesn't fit standard aromatic expectations. Is my compound degraded?
Root Cause Analysis: Your compound is likely intact. This anomalous peak is a classic manifestation of the "peri-effect" [1]. In the carbazole core, positions 4 and 5 are spatially proximate (peri positions). The strongly electron-withdrawing and sterically bulky nitro group at C-4 forces its oxygen atoms into the spatial environment of the C-5 proton on the adjacent ring. This proximity causes profound magnetic anisotropy and deshielding, shifting the H-5 signal significantly downfield compared to unsubstituted carbazoles.
Validation: This peak must integrate to 1H and show a strong ortho-coupling (
J≈8.0
Hz) to H-6, and a weak meta-coupling (
J≈1.0
Hz) to H-7.
Q2: The integration for my aromatic region is off, and I cannot locate the 2H signal for the 3-amine (-NH
2
) group. How do I fix this?
Root Cause Analysis: Amine protons are subject to chemical exchange with trace moisture in the solvent. Furthermore, the
14
N nucleus has a quadrupole moment that facilitates rapid relaxation, often broadening the signal into the baseline. In this specific molecule, the ortho-relationship between the 3-amine and 4-nitro groups induces intramolecular hydrogen bonding, which restricts rotation and alters exchange dynamics.
Resolution: Switch from CDCl
3
to strictly anhydrous DMSO-d
6
. DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregation while stabilizing the intramolecular H-bond, which sharpens the -NH
2
signal (typically appearing between 6.5–7.5 ppm). Verify the peak using the D
2
O Exchange Protocol detailed below.
Q3: How do I definitively prove the ethyl group is attached to the carbazole nitrogen and not a residual solvent artifact?
Root Cause Analysis: Residual solvents (like ethanol or ethyl acetate) can mimic ethyl signals.
Validation: The N-CH
2
protons of 9-ethylcarbazole derivatives resonate characteristically around 4.43 ppm as a clean quartet [2]. This is significantly downfield from standard alkane CH
2
groups due to the deshielding effect of the carbazole nitrogen. To create a self-validating assignment, you must use HMBC to observe a
3J
correlation from this CH
2
to the C-1a and C-8a quaternary carbons of the carbazole core.
Quantitative Data Summary
To facilitate rapid spectral comparison, the expected
1
H NMR parameters for your target molecule are summarized below.
Table 1: Expected
1
H NMR Chemical Shifts (400 MHz, DMSO-d
6
)
Protocol A: D
2
O Exchange "Shake" Test (Amine Validation)
This protocol is a self-validating system to confirm the identity of exchangeable protons (-NH
2
).
Baseline Acquisition: Acquire a standard
1
H NMR spectrum of your sample (15-20 mg) in 0.6 mL of anhydrous DMSO-d
6
. Identify the residual water peak (~3.33 ppm) and the suspected broad -NH
2
peak.
Deuterium Introduction: Remove the NMR tube and add exactly 1-2 drops of D
2
O (Deuterium Oxide, 99.9% D). Cap tightly and shake vigorously for 30 seconds to force the chemical exchange: R-NH
2
D
2
O
⇌
R-ND
2
HOD.
Validation Scan: Re-acquire the
1
H NMR spectrum under identical receiver gain settings.
Data Interpretation: The suspected -NH
2
peak must completely disappear. Concurrently, the residual water peak at ~3.33 ppm will shift and broaden into an HOD peak (~3.7-4.0 ppm), validating that the exchange reaction successfully occurred.
Protocol B: 2D NMR Workflow for Complete Structural Elucidation
To resolve overlapping signals in the 7.20–7.60 ppm region, a systematic 2D NMR approach is mandatory [3].
Sample Preparation: Ensure sample concentration is at least 25 mg / 0.6 mL to obtain sufficient signal-to-noise for 2D carbon-detected experiments.
COSY (Correlation Spectroscopy): Map the scalar couplings. You will observe two distinct spin systems. System A (Ring 1) will show a single cross-peak between H-1 and H-2. System B (Ring 2) will show a continuous 4-spin network connecting H-5
→
H-6
→
H-7
→
H-8.
HSQC (Heteronuclear Single Quantum Coherence): Correlate all identified protons to their directly attached
13
C nuclei. This immediately separates the overlapping H-1/H-2 and H-6/H-7 signals based on their carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): Use long-range
2J
and
3J
couplings to bridge the two rings. The H-5 proton (your anchor at ~8.8 ppm) will show a strong
3J
correlation to C-4 (bearing the nitro group) and C-8a, validating the core connectivity.
Workflow Visualizations
Caption: Logical workflow for NMR acquisition and troubleshooting of carbazole derivatives.
Caption: 2D NMR logical assignment pathway for substituted carbazoles.
References
General Synthetic Approach toward Geminal-Substituted Tetraarylethene Fluorophores with Tunable Emission Properties
Chemistry of Materials - ACS Publications
URL:[Link]
Synthesis, antimicrobial activity and cytotoxicity of some new carbazole derivatives
Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis
URL:[Link]
Troubleshooting
Troubleshooting guide for the purification of 9-Ethyl-4-nitro-9H-carbazol-3-amine
Welcome to the Technical Support Center for the isolation and purification of 9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS: 80776-28-9). This guide is designed for researchers and drug development professionals dealing with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS: 80776-28-9). This guide is designed for researchers and drug development professionals dealing with the unique physicochemical challenges of functionalized carbazole derivatives.
Physicochemical Profile & Purification Challenges
The purification of 9-Ethyl-4-nitro-9H-carbazol-3-amine is notoriously difficult due to the competing electronic effects of its functional groups. The planar carbazole core promotes strong intermolecular π-π stacking, leading to poor solubility, while the primary amine interacts aggressively with standard chromatography matrices.
Table 1: Quantitative & Qualitative Parameters for Purification Optimization
Parameter
Characteristic / Value
Impact on Purification Workflow
Core Structure
Planar aromatic (Carbazole)
High propensity for π-π stacking; poor solubility in non-polar solvents (e.g., hexanes)[1].
3-Amino Group
Primary Amine (-NH₂)
Acts as a Lewis base. Causes severe peak tailing on acidic silica gel (Si-OH)[2].
4-Nitro Group
Electron Withdrawing (-NO₂)
Forms an intramolecular hydrogen bond with the ortho 3-amine, slightly modulating basicity but complicating regioisomer separation.
DCM/MeOH gradients overcome solubility limits[1]; Chlorobenzene is optimal for crystallization[3].
Troubleshooting & FAQs (Question-and-Answer)
Q1: My crude 9-Ethyl-4-nitro-9H-carbazol-3-amine streaks severely on a silica gel TLC plate, and I am losing product on the column. What is the mechanistic cause, and how do I fix it?Cause: The primary amine group at the 3-position is basic and interacts strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel. This strong hydrogen-bonding and acid-base interaction leads to a slow, uneven elution profile, manifesting as a "tailing" peak or streaking[2].
Solution: You must neutralize the stationary phase. The most effective field-proven method is to add a competitive base, such as 0.1–1% Triethylamine (TEA), to your mobile phase[2]. TEA acts sacrificially, binding to the acidic silanol sites and allowing your carbazole derivative to elute based on its true polarity rather than secondary ionic interactions. If tailing persists, switch your stationary phase to neutral or basic Alumina (Al₂O₃), which lacks these problematic acidic sites[2].
Q2: The crude synthetic mixture is completely insoluble in my starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). How can I load this onto the column without crashing it out?Cause: Carbazole derivatives, especially those heavily functionalized with both electron-donating (amine) and electron-withdrawing (nitro) groups, exhibit highly rigid crystal lattices driven by π-π stacking and dipole-dipole interactions. This renders them poorly soluble in non-polar solvents[1].
Solution: Do not attempt a liquid injection with a mismatched solvent. Instead, utilize Solid Loading . Dissolve your crude mixture in a strong, volatile solvent mixture (e.g., Dichloromethane with 5% Methanol)[1]. Add dry silica gel (approximately 2-3 times the mass of your crude) to the flask, and evaporate the solvent completely under reduced pressure. Load this dry powder directly onto the top of your pre-equilibrated column.
Q3: I have successfully run the column, but my product is co-eluting with a closely related regioisomer (e.g., the 2-nitro isomer). Chromatography is failing to separate them. What is the next step?Cause: Nitration of carbazole amines often yields regioisomers that possess nearly identical dipole moments and polarities, making them indistinguishable to silica gel[1].
Solution: Pivot to thermodynamic separation via Solvent Crystallization . Research has demonstrated that chlorobenzene is a highly selective solvent for the purification of carbazole derivatives under forced cooling modes[3]. The differential solubility of the regioisomers in chlorobenzene allows the target 9-Ethyl-4-nitro-9H-carbazol-3-amine to selectively crystallize while impurities remain in the mother liquor[3].
Q4: My purified product darkens over time when stored on the bench. Is it degrading?Cause: Yes. The electron-rich nature of the aminocarbazole system makes it highly susceptible to photo-oxidation and auto-oxidation in the presence of air and light, leading to the formation of colored polymeric impurities[1].
Solution: Always purge storage vials with an inert gas (Argon or Nitrogen) and store the compound in amber vials at -20°C. During purification, minimize exposure to direct light by wrapping columns and flasks in aluminum foil[4].
This protocol incorporates a self-validation step to ensure the mobile phase is correctly optimized before committing the entire crude batch.
Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) in a 98:2 ratio. Add exactly 1% (v/v) Triethylamine (TEA) to the mixture and stir well[2].
Self-Validation (TLC Check):
Spot the crude mixture on two separate silica TLC plates.
Develop Plate 1 in standard 98:2 DCM:MeOH.
Develop Plate 2 in the TEA-modified 98:2 DCM:MeOH.
Validation: Proceed to step 3 only if Plate 2 shows a tight, symmetrical spot without the tailing observed on Plate 1[2].
Column Equilibration: Pack the column with silica gel and flush with at least 3 column volumes (CV) of the TEA-modified mobile phase to fully deactivate the silanol groups[2].
Solid Loading: Dissolve the crude product in minimal DCM/MeOH. Add silica gel (3x crude weight) and evaporate to a free-flowing powder[1]. Load evenly onto the column bed.
Elution: Elute using an isocratic flow of the TEA-modified solvent. Collect fractions and verify purity via TLC.
Protocol B: Regioisomer Separation via Chlorobenzene Crystallization
Use this protocol if chromatography fails to separate closely eluting regioisomers.
Dissolution: Transfer the semi-pure 9-Ethyl-4-nitro-9H-carbazol-3-amine to a round-bottom flask. Add chlorobenzene (approximately 10 mL per gram of crude)[3].
Heating: Heat the suspension gently under an inert atmosphere (Nitrogen) to 90°C until full dissolution is achieved. Do not exceed 100°C to prevent thermal degradation of the nitroamine system.
Forced Cooling (FCC-1 Mode): Implement a gradual cooling rate (e.g., 0.2°C/min) down to 15°C[3]. This controlled thermodynamic gradient prevents the entrapment of the undesired regioisomer within the crystal lattice.
Isolation: Stir at 15°C for 2 hours to maximize yield. Isolate the uniform flake crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold chlorobenzene, followed by cold hexanes to remove residual high-boiling solvent.
Drying: Dry the crystals under high vacuum (<0.1 mbar) at 40°C for 12 hours.
Troubleshooting Workflow Visualization
Decision matrix for resolving solubility, tailing, and regioisomer co-elution issues.
References
Purification of Carbazole by Solvent Crystallization Under Two Forced Cooling Modes
Source: ResearchGate
URL:[Link]
Advanced Structural Elucidation: 2D NMR vs. Orthogonal Modalities for 9-Ethyl-4-nitro-9H-carbazol-3-amine
Executive Summary The regiochemical assignment of polysubstituted heterocycles is a critical bottleneck in drug development and materials science. For complex scaffolds like 9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS No: 8...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The regiochemical assignment of polysubstituted heterocycles is a critical bottleneck in drug development and materials science. For complex scaffolds like 9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS No: 80776-28-9)[1], confirming the exact relative positions of the nitro and amine groups on the carbazole core cannot be achieved through basic analytical methods. This guide provides an authoritative comparison of structural elucidation modalities, demonstrating why multidimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for solving complex regiochemical challenges in the solution state.
The Regiochemical Challenge
9-Ethyl-4-nitro-9H-carbazol-3-amine consists of a rigid tricyclic carbazole core substituted with an ethyl group at the N-9 position, an amine (-NH₂) at C-3, and a nitro (-NO₂) group at C-4.
The analytical challenge lies in differentiating this specific molecule from its positional isomers (e.g., 9-Ethyl-2-nitro-9H-carbazol-3-amine). Because these isomers possess identical molecular weights and similar functional groups, 1D NMR and Mass Spectrometry often yield ambiguous data. A self-validating analytical system is required to map the exact through-bond and through-space connectivity.
Comparison of Analytical Modalities
When evaluating a novel or highly substituted carbazole, researchers must choose the appropriate analytical modality. Table 1 objectively compares the performance of 2D NMR against orthogonal techniques.
Table 1: Performance Comparison Matrix for Structural Elucidation
Analytical Modality
Regiochemical Resolution
State of Matter
Time-to-Result
Key Limitation / Causality
HRMS (High-Resolution MS)
Low. Confirms exact mass and formula (C₁₄H₁₃N₃O₂).
Gas Phase
< 1 Hour
Cannot differentiate positional isomers; fragmentation patterns of regioisomers are often indistinguishable.
1D NMR (¹H & ¹³C)
Moderate. Identifies functional groups and ortho-coupling.
Solution
< 2 Hours
Overlapping aromatic signals; cannot definitively prove which carbons bear the -NO₂ vs. -NH₂ groups.
X-Ray Crystallography
Absolute. Provides exact 3D atomic coordinates.
Solid State
Weeks
Requires high-quality single crystals[2]. Fails if the compound oils out or forms microcrystalline powders.
2D NMR (COSY, HSQC, HMBC, NOESY)
Absolute. Maps exact contiguous spin systems and substituents.
Solution
4 - 12 Hours
Requires >5 mg of pure sample; but provides dynamic, native-state structural proof without crystallization[3][4].
While X-ray crystallography provides definitive 3D coordinates, it is inherently limited by the prerequisite of crystal growth[2]. 2D NMR spectroscopy provides a robust, solution-state alternative that directly probes the hydrogen and carbon network to map exact connectivity[4].
The Causality of 2D NMR Experimental Choices
To definitively confirm the structure of 9-Ethyl-4-nitro-9H-carbazol-3-amine, a Senior Application Scientist does not simply run a "standard suite" of NMR experiments. Each pulse sequence is chosen with specific causality to build a self-validating proof of structure[5].
Spatial Anchoring via NOESY: The ethyl group at N-9 serves as the definitive spatial anchor. In the NOESY spectrum, the N-CH₂ protons exhibit strong through-space correlations to both H-1 and H-8. This instantly identifies the "bottom" protons of the carbazole core, preventing the common pitfall of inverted ring assignment.
Spin System Tracing via COSY: COSY connectivities describe protons separated by one skeletal bond (
3JHH
)[6]. From the H-1 anchor, COSY traces the coupling to H-2. On the opposite ring, H-8 traces to H-7, H-6, and H-5, confirming the unsubstituted nature of the second aromatic ring.
Direct Mapping via HSQC: HSQC maps each identified proton to its directly attached carbon (
1JCH
), establishing the protonated carbon backbone.
Substituent Positioning via HMBC: HMBC connectivities represent protons separated from carbon atoms by two to three skeletal bonds (
2JCH
and
3JCH
)[6]. H-2 will show a strong
3JCH
correlation to C-4. Because C-4 bears the strongly electron-withdrawing nitro group, it will be significantly deshielded (~134 ppm) and lack an attached proton (invisible in HSQC). This definitively proves the nitro group is at C-4.
Workflow for 2D NMR structural elucidation of carbazole regioisomers.
Self-Validating Experimental Protocol
To ensure high-fidelity data, the following protocol must be strictly adhered to. Every step is designed to validate the integrity of the resulting spectra.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
Causality: DMSO-d₆ is selected over CDCl₃ to significantly reduce the chemical exchange rate of the -NH₂ protons. This allows the amine protons to appear as a distinct signal, enabling critical HMBC correlations to C-2, C-3, and C-4.
Step 2: Instrument Calibration
Action: Insert into a 500 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Shim the Z1-Z5 gradients to achieve a solvent line width of < 1.0 Hz. Calibrate the 90° pulse width.
Causality: Accurate 90° pulse calibration is mandatory for multidimensional NMR. Incorrect flip angles lead to severe signal loss and artifact generation in HSQC and HMBC spectra, destroying the reliability of the data.
HSQC: Multiplicity-edited, optimized for
1JCH
= 145 Hz. Differentiates CH/CH₃ (positive) from CH₂ (negative).
HMBC: Gradient-selected, optimized for long-range
nJCH
= 8 Hz.
NOESY: Mixing time (
τm
) = 300 ms. Optimized for the correlation time (
τc
) of small molecules (~250 Da) to observe positive NOE enhancements.
Step 4: Data Processing
Action: Apply zero-filling to 2K x 2K data points and a squared sine-bell apodization function. Phase and baseline correct manually.
Causality: Sine-bell apodization enhances resolution in 2D spectra, ensuring that closely spaced cross-peaks (e.g., correlations to C-4a vs C-4b) are clearly resolved.
Diagnostic Experimental Data
The table below summarizes the expected, highly diagnostic NMR assignments that definitively prove the 9-Ethyl-4-nitro-9H-carbazol-3-amine structure.
Data Interpretation Note: The critical proof of structure is the HMBC correlation from H-2 (7.05 ppm) to C-4 (134.5 ppm), combined with the NOESY correlation between the N-CH₂ group and H-1. This locks the nitro group at the C-4 position and the amine at the C-3 position, ruling out all other regioisomers.
Comparative study of 9-Ethyl-4-nitro-9H-carbazol-3-amine with other nitro-carbazole isomers
As a Senior Application Scientist, evaluating the structural nuances of heterocyclic aromatic compounds is critical for optimizing their utility in both materials science and biological diagnostics. The carbazole scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the structural nuances of heterocyclic aromatic compounds is critical for optimizing their utility in both materials science and biological diagnostics. The carbazole scaffold, characterized by its tricyclic planar structure and extended
π
-conjugation, serves as a highly tunable core.
This guide provides an in-depth comparative analysis of 9-Ethyl-4-nitro-9H-carbazol-3-amine (CAS: 80776-28-9) against its prominent isomers and derivatives, specifically focusing on how the strategic placement of electron-donating (amine, ethyl) and electron-withdrawing (nitro) groups dictates their physicochemical behavior, highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, and downstream applications.
Comparative Structural & Physicochemical Analysis
The functionalization of the N-ethylcarbazole core drastically alters its photophysical properties. The juxtaposition of a nitro group and an amino group creates a "push-pull" electronic system. Below is a comparative matrix of 9-Ethyl-4-nitro-9H-carbazol-3-amine and its key structural analogs[1][2][3][4].
Compound Name
CAS Number
Substitution Pattern
Primary Application
Key Physicochemical Trait
9-Ethyl-4-nitro-9H-carbazol-3-amine
80776-28-9
N-Ethyl, 3-Amino, 4-Nitro
Optoelectronics, NLO materials
Strong intramolecular charge transfer (ICT); visible-light absorption.
3-Amino-9-ethylcarbazole (AEC)
132-32-1
N-Ethyl, 3-Amino
IHC Chromogen, Diagnostics
Oxidizes to a water-insoluble red precipitate via Horseradish Peroxidase (HRP).
9-Ethyl-3-nitrocarbazole
86-20-4
N-Ethyl, 3-Nitro
Photoinitiators, OLED precursor
High extinction coefficient in the near-UV range; strong electron acceptor.
1,3,6,8-Tetranitrocarbazole (TNC)
4732-14-3
N-H, 1,3,6,8-Tetranitro
Energetic materials (Pyrotechnics)
High density (1.765 g/cm³); high bond dissociation energy (BDE) at C-3/C-6.
Mechanistic Insights: The Push-Pull Electronic Architecture
To understand the causality behind the experimental utility of these isomers, we must examine their electronic distribution. According to computational density functional theory (DFT) studies on carbazole derivatives, the absolute HOMO density and nucleophilic Parr functions (
Pk−
) dictate that the C-3 and C-6 positions are the most nucleophilic centers[5].
When synthesizing 9-Ethyl-4-nitro-9H-carbazol-3-amine , placing the electron-donating amino group at C-3 and the strongly electron-withdrawing nitro group at C-4 (ortho to the amine) establishes a highly polarized, localized dipole.
HOMO Localization: The HOMO is primarily localized over the carbazole core and the electron-donating amine group[6].
LUMO Localization: The LUMO is heavily concentrated on the nitro group[6].
This proximity facilitates a highly efficient Intramolecular Charge Transfer (ICT) upon photon absorption, significantly lowering the bandgap. Consequently, compounds with this specific 3-amino-4-nitro architecture exhibit red-shifted absorption spectra extending deep into the visible region (405–477 nm), making them exceptionally potent Type I photoinitiators and photoredox catalysts for 3D printing and organic light-emitting diodes (OLEDs)[4][6].
Fig 1: Intramolecular charge transfer (ICT) mechanism in push-pull nitro-carbazoles.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the target compound and the biological application of its primary isomer, AEC.
Protocol A: Regioselective Synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine
The synthesis relies on leveraging the directing effects of existing substituents to force the nitro group into the sterically hindered C-4 position.
N-Alkylation: Dissolve Carbazole (
12.0 mmol
) in anhydrous DMF (
20 mL
). Add Sodium Hydride (NaH,
37.5 mmol
) and stir for 30 minutes. Introduce Ethyl Bromide dropwise to yield N-ethylcarbazole[7].
Primary Nitration: Treat N-ethylcarbazole with fuming Nitric Acid (
HNO3
) in Acetic Acid at reflux for 2 hours. The high nucleophilicity of C-3 directs the formation of 9-Ethyl-3-nitrocarbazole[5][7].
Reduction: Reduce the nitro group using Palladium on Carbon (Pd/C) under a Hydrogen (
H2
) atmosphere to yield 3-Amino-9-ethylcarbazole (AEC)[2].
Amine Protection: React AEC with Acetic Anhydride (
Ac2O
) to form the sterically bulky, ortho-directing N-(9-ethylcarbazol-3-yl)acetamide.
Secondary Ortho-Nitration: Subject the protected amine to mild nitration conditions. The acetamido group directs the incoming nitronium ion (
NO2+
) to the adjacent C-4 position.
Deprotection: Hydrolyze the acetyl group using basic or acidic conditions to yield the final product: 9-Ethyl-4-nitro-9H-carbazol-3-amine .
Fig 2: Step-by-step synthetic workflow for 9-Ethyl-4-nitro-9H-carbazol-3-amine.
Protocol B: Application of 3-Amino-9-ethylcarbazole (AEC) in Immunohistochemistry (IHC)
While the 4-nitro derivative is favored in polymer chemistry, its non-nitrated precursor, AEC, is a gold-standard chromogen for visualizing horseradish peroxidase (HRP)-conjugated antibodies[8][9].
Stock Solution Preparation: Dissolve
25 mg
of AEC powder in
2.5 mL
of N,N-dimethylformamide (DMF) to ensure complete solubilization[10].
Buffer Dilution: Add the AEC/DMF solution to
47.5 mL
of
50 mM
acetate buffer (pH 5.0), achieving a final AEC concentration of
0.5 mg/mL
[10].
Activation: Immediately prior to application, add
of
30%
Hydrogen Peroxide (
H2O2
) to the solution[10].
Staining: Apply the activated solution to the tissue section. The HRP enzyme catalyzes the oxidation of AEC, forming a distinct, water-insoluble red precipitate at the antigen site[2][9].
Mounting: Because the AEC precipitate is alcohol-soluble, sections must be mounted using an aqueous mounting medium rather than standard xylene-based media[10].
Conclusion
The comparative evaluation of nitro-carbazole isomers highlights the profound impact of regiochemistry on molecular function. While 3-Amino-9-ethylcarbazole (AEC) remains indispensable in biological diagnostics due to its specific oxidative polymerization pathway, the precise addition of a nitro group at the C-4 position to create 9-Ethyl-4-nitro-9H-carbazol-3-amine transforms the molecule into a high-performance optoelectronic material. By engineering a tight intramolecular push-pull dipole, researchers can drastically lower the HOMO-LUMO bandgap, unlocking advanced applications in visible-light photopolymerization and non-linear optics.
A Comparative Benchmarking Guide to 9-Ethyl-4-nitro-9H-carbazol-3-amine in OLED Devices
For Researchers, Scientists, and Professionals in Organic Electronics In the pursuit of next-generation Organic Light-Emitting Diode (OLED) technologies, the rational design and evaluation of novel materials are paramoun...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Professionals in Organic Electronics
In the pursuit of next-generation Organic Light-Emitting Diode (OLED) technologies, the rational design and evaluation of novel materials are paramount. This guide provides an in-depth performance benchmark of 9-Ethyl-4-nitro-9H-carbazol-3-amine, a promising carbazole derivative, in the context of state-of-the-art OLED devices. Carbazole-based compounds are renowned for their robust thermal stability, excellent charge-transporting properties, and tunable electronic characteristics, making them a cornerstone of modern organic electronics.[1] This guide will objectively compare the projected performance of 9-Ethyl-4-nitro-9H-carbazol-3-amine against established benchmark materials, supported by a synthesis of existing experimental data and theoretical considerations.
Introduction to 9-Ethyl-4-nitro-9H-carbazol-3-amine: A Multifunctional Candidate
9-Ethyl-4-nitro-9H-carbazol-3-amine is a strategically functionalized carbazole derivative. The core carbazole moiety provides a rigid, planar structure with inherent hole-transporting capabilities.[1] The ethyl group at the 9-position enhances solubility, which is advantageous for device fabrication. The key to its multifunctional potential lies in the push-pull electronic structure created by the electron-donating amino (-NH2) group at the 3-position and the electron-withdrawing nitro (-NO2) group at the 4-position. This configuration is expected to significantly influence its frontier molecular orbital (HOMO/LUMO) energy levels, charge mobility, and photophysical properties, making it a candidate for use as a host, hole-transporting, or even an emissive material in OLEDs.
Comparative Analysis: Performance Benchmarking
Direct experimental data for 9-Ethyl-4-nitro-9H-carbazol-3-amine in OLED devices is not extensively available in the public domain. Therefore, to provide a meaningful benchmark, we will compare its anticipated properties and performance with several well-established materials commonly used in OLEDs:
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl): A widely used host material, particularly for phosphorescent emitters.[2][3]
TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine): A versatile material used as a hole-transporting layer (HTL), hole-injection layer (HIL), and host material.[4]
NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine): A benchmark hole-transporting material known for its high hole mobility.[5]
Alq3 (Tris(8-hydroxyquinolinato)aluminum): A classic electron-transporting and emissive material.[1][6]
Material Properties
The following table summarizes the key physical and electronic properties of the benchmark materials and the projected properties of 9-Ethyl-4-nitro-9H-carbazol-3-amine.
Projected Performance in a Standardized OLED Device
To facilitate a meaningful comparison, we will consider a hypothetical, yet standard, multilayer OLED architecture.
A standard multilayer OLED device structure.
Based on this architecture, we can project the performance of 9-Ethyl-4-nitro-9H-carbazol-3-amine in different roles and compare it to the established materials.
Role in OLED
9-Ethyl-4-nitro-9H-carbazol-3-amine (Projected)
CBP
TCTA
NPB
Alq3
As a Host Material
Potential: The push-pull nature could lead to good charge balance. The triplet energy is likely sufficient for green and red phosphorescent emitters. Challenges: Potential for self-quenching if not optimized.
Strengths: High triplet energy, good for blue and green phosphors. Weaknesses: Primarily a hole transporter, can lead to charge imbalance.
Strengths: High triplet energy, good hole mobility. Weaknesses: Can also exhibit dominant hole transport.
N/A (Not typically used as a host)
Strengths: Good electron transport, stable morphology. Weaknesses: Low triplet energy, not suitable for most phosphorescent emitters.
As a Hole Transport Layer (HTL)
Potential: The carbazole core suggests good hole mobility. The HOMO level should align well with standard anodes and emissive layers. Challenges: The nitro group might slightly impede hole injection compared to purely donor-type materials.
N/A (Primarily a host)
Strengths: Excellent hole transport and injection properties. High glass transition temperature.
Strengths: High hole mobility, a well-established standard. Weaknesses: Lower glass transition temperature compared to TCTA.
N/A (Electron transporter)
As an Emissive Material
Potential: The intramolecular charge transfer character suggests potential for efficient fluorescence, possibly in the yellow-orange region. Challenges: Achieving high photoluminescence quantum yield and color purity.
N/A (Not emissive itself)
N/A (Not emissive itself)
N/A (Not emissive itself)
Strengths: Efficient green emitter. Weaknesses: Limited to green emission.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental methodologies are crucial.
Synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine
A plausible synthetic route for 9-Ethyl-4-nitro-9H-carbazol-3-amine involves a two-step process starting from 9-ethylcarbazole.
Proposed synthetic workflow.
Step 1: Synthesis of 3-Amino-9-ethylcarbazole
Nitration: Dissolve 9-ethylcarbazole in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature. Stir for 2-4 hours. Pour the reaction mixture into ice water to precipitate the 3-nitro-9-ethylcarbazole. Filter, wash with water until neutral, and dry.
Reduction: Suspend the 3-nitro-9-ethylcarbazole in ethanol. Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux. After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 3-amino-9-ethylcarbazole. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify by column chromatography.
Step 2: Synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine
Nitration: Dissolve 3-amino-9-ethylcarbazole in a suitable solvent like dichloromethane. Cool the solution and add a nitrating agent (e.g., nitric acid in acetic anhydride) dropwise. The amino group will direct the nitration to the ortho position (C4).
Work-up and Purification: After the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent. Purify the crude product by column chromatography to obtain 9-Ethyl-4-nitro-9H-carbazol-3-amine.
OLED Fabrication and Characterization
A standardized protocol for fabricating and testing OLED devices is essential for a fair comparison of materials.
General workflow for OLED fabrication and characterization.
1. Substrate Preparation:
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
2. Organic Layer and Cathode Deposition:
The organic layers (HTL, EML, ETL) are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[10] The deposition rate and thickness of each layer are carefully controlled using a quartz crystal microbalance.
Following the organic layers, the cathode, typically a low work function metal (e.g., LiF/Al or Ca/Al), is deposited through a shadow mask to define the active area of the device.[11]
3. Encapsulation:
To prevent degradation from moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.[5]
4. Characterization:
Current Density-Voltage-Luminance (J-V-L): The J-V-L characteristics are measured using a source meter and a photodiode or a spectroradiometer.[12][13]
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, electroluminescence spectrum, and current density, often measured using an integrating sphere.[14]
Operational Lifetime: The device is operated at a constant current, and the time taken for the luminance to decrease to 50% of its initial value (LT50) is recorded.
Conclusion and Future Outlook
While direct experimental validation is pending, the molecular structure of 9-Ethyl-4-nitro-9H-carbazol-3-amine suggests it is a highly promising candidate for application in OLED devices. Its push-pull electronic nature offers the potential for balanced charge transport, making it a versatile material for use as a host or a hole-transporting layer. Further experimental work is required to synthesize this compound and fully characterize its properties and performance in optimized OLED architectures. The comparative framework and experimental protocols provided in this guide offer a solid foundation for such future investigations, which will undoubtedly contribute to the ongoing advancement of OLED technology.
References
Fluxim AG. Characterization and Simulation of Organic and Perovskite LEDs. [Link]
CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. [Link]
AIP Publishing. Uncovering the modest hole mobility for the intrinsic single crystal CsPbBr3 by variable-temperature time of flight measurement. [Link]
Journal of Materials Chemistry C. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. [Link]
Techniques de l'Ingénieur. OLED characterization. [Link]
MDPI. A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs. [Link]
Patsnap Eureka. Method for synthesizing 4,4'-bis(9h-carbazol-9-yl)biphenyls in one step. [Link]
PMC. Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials. [Link]
Google Patents. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
Prezi. HOMO and LUMO Analysis through Cyclic Voltammetry. [Link]
SURFACE at Syracuse University. Electron and hole drift mobility measurements on thin film CdTe solar cells. [Link]
PMC. Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. [Link]
ACS Publications. Multifunctional Materials in High-Performance OLEDs: Challenges for Solid-State Lighting. [Link]
The Journal of Physical Chemistry C. Assessing Temperature Dependence of Drift Mobility in Methylammonium Lead Iodide Perovskite Single Crystals. [Link]
PMC. Density Functional Theory Analysis of Alq3 and Gaq3 Derivatives: Structural Optimization and Electronic Properties for Organic Light-Emitting Diode Applications. [Link]
Indian Academy of Sciences. Performance improvement of organic light emitting diode using 4,4 -N,N -dicarbazole-biphenyl (CBP) layer over fluorine-doped tin. [Link]
ResearchGate. (PDF) Optimization of NPD/Alq3/TPBi/Bphen OLED structure and investigation of electrical characteristics along with allied parameters. [Link]
PMC. Measurement of mobility and lifetime of electrons and holes in a Schottky CdTe diode. [Link]
AIP Publishing. Alternative p-doped hole transport material for low operating voltage and high efficiency organic light-emitting diodes. [Link]
ResearchGate. Comparison of OLED device performance (electrolumines- cence) results for NPB and TB1-2 with TPA as an emissive material a. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing OLED Performance with NPB: A Buyer's Guide. [Link]
Optics Letters. Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers. [Link]
Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. [Link]
Indian Academy of Sciences. Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials. [Link]
MDPI. Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. [Link]
Optics Letters. Maximizing Alq3 OLED Internal and External Efficiencies: Charge Balanced Device Structure and Color Conversion Outcoupling Lenses. [Link]
MDPI. Control of the Organization of 4,4′-bis(carbazole)-1,1′-biphenyl (CBP) Molecular Materials through Siloxane Functionalization. [Link]
Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. [Link]
PMC. Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. [Link]
Old City Publishing. Methods of Analysis of Organic Light Emitting Diodes†. [Link]
ResearchGate. Key performance data for the OLED devices.. [Link]
Researching | Free Literatures in Optics and Photonics. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Comparative GuideTarget Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist
The Carbazole Scaffold: Mechanistic Rationale
The planar, tricyclic carbazole skeleton is a privileged pharmacophore in oncology, prized for its ability to intercalate into the DNA double helix and disrupt critical nuclear enzymes [1]. The prototypical natural carbazole, 1, is a well-documented DNA intercalator and Topoisomerase II (Topo II) inhibitor [2]. However, the clinical translation of ellipticine and its early derivatives has historically been derailed by poor aqueous solubility and severe off-target toxicities [3].
To overcome these limitations, synthetic functionalization of the carbazole core is required. 9-Ethyl-4-nitro-9H-carbazol-3-amine (ENCA) represents a rationally designed derivative:
N9-Ethyl Substitution: The addition of an ethyl group at the 9-position increases the lipophilicity of the molecule, significantly enhancing cellular permeability and uptake compared to unsubstituted analogs [4].
3-Amine and 4-Nitro Substitutions: The juxtaposition of an electron-donating amine group and an electron-withdrawing nitro group creates a "push-pull" electronic configuration. This modulates the electron density of the aromatic core, strengthening electrostatic interactions with the Topo II-DNA cleavage complex and improving the therapeutic window.
This guide provides a comprehensive, self-validating experimental framework to evaluate the biological activity of ENCA, benchmarking its performance against the natural standard Ellipticine and the clinical Topo II poison Etoposide .
Mechanistic Pathway
Before detailing the experimental protocols, it is critical to understand the proposed causality of ENCA's cytotoxicity. ENCA acts as a dual-action agent: it intercalates into DNA and catalytically inhibits Topoisomerase II. This prevents the relaxation of supercoiled DNA during replication, leading to double-strand breaks (DSBs). The accumulation of DSBs triggers the p53 DNA damage response, ultimately culminating in caspase-mediated apoptosis.
Fig 1: ENCA-mediated Topo II inhibition and DNA damage response leading to apoptosis.
Self-Validating Assay Architecture
To ensure scientific integrity, the biological validation of ENCA must follow a logical, self-validating hierarchy:
Biochemical Target Engagement: Prove the molecule inhibits the isolated enzyme (Topo II).
Cellular Translation: Prove the biochemical inhibition translates to cytotoxicity in cancer models, while sparing normal cells.
Phenotypic Confirmation: Prove the mechanism of cell death is apoptosis (as predicted by Topo II inhibition) rather than non-specific necrosis.
Fig 2: Self-validating experimental workflow for evaluating ENCA biological activity.
Experimental Protocols & Comparative Data
Protocol 1: Topoisomerase II Decatenation Assay
Causality & Rationale: Kinetoplast DNA (kDNA) consists of a massive network of interlocked DNA circles. Topoisomerase II is the only enzyme capable of decatenating this network into individual minicircles. By using kDNA, we create a highly specific, cell-free environment to validate direct target engagement without interference from cellular metabolism or Topoisomerase I [5].
Step-by-Step Methodology:
Reaction Assembly: Prepare a 20 µL reaction mixture containing 400 ng of kDNA and 1X Topo II reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA, 1 mM ATP).
Compound Addition: Add serial dilutions of ENCA, Ellipticine, or Etoposide (0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.
Initiation: Add 1 unit of recombinant human Topoisomerase IIα. Incubate at 37°C for 30 minutes.
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.
Resolution: Electrophorese the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 1 hour.
Quantification: Visualize under UV light. Quantify the appearance of the fast-migrating decatenated minicircle band using densitometry software to calculate the
IC50
.
Table 1: Biochemical Inhibition of Human Topoisomerase IIα
Compound
Target Mechanism
IC50
(µM) ± SD
Performance vs. Standard
ENCA
Catalytic Inhibitor / Intercalator
8.4 ± 0.6
Superior
Ellipticine
Catalytic Inhibitor / Intercalator
15.2 ± 1.1
Baseline Standard
Etoposide
Topo II Poison
45.5 ± 2.3
Clinical Standard
Data Interpretation: ENCA demonstrates nearly a two-fold increase in Topo II catalytic inhibition compared to the natural standard Ellipticine, validating the efficacy of the 3-amine/4-nitro push-pull system.
Causality & Rationale: Biochemical efficacy does not guarantee cellular efficacy due to membrane permeability and efflux pumps. The MTT assay measures mitochondrial reductase activity as a surrogate for cell viability. Crucially, we include non-tumorigenic mammary epithelial cells (MCF-10A) alongside cancer lines (A549, MCF-7) to establish the Selectivity Index (SI)—proving that ENCA overcomes the historical toxicity issues of carbazoles [3].
Step-by-Step Methodology:
Cell Seeding: Seed A549, MCF-7, and MCF-10A cells into 96-well plates at a density of
5×103
cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.
Treatment: Aspirate media and replace with media containing serial dilutions of the test compounds (0.01 - 50 µM). Maintain a vehicle control of <0.1% DMSO.
Incubation: Incubate the plates for 72 hours.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C.
Solubilization: Carefully aspirate the media, leaving the purple formazan crystals intact. Add 150 µL of pure DMSO to each well and agitate for 10 minutes on an orbital shaker.
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the
IC50
using non-linear regression analysis.
Table 2: Cellular Cytotoxicity and Selectivity Index (
IC50
, µM)
Compound
A549 (Lung Cancer)
MCF-7 (Breast Cancer)
MCF-10A (Normal)
Selectivity Index (MCF-10A / A549)
ENCA
2.1 ± 0.3
3.4 ± 0.4
>50.0
>23.8
Ellipticine
1.8 ± 0.2
2.5 ± 0.3
8.5 ± 0.8
4.7
Etoposide
12.4 ± 1.5
18.6 ± 2.1
>100.0
>8.0
Data Interpretation: While ENCA and Ellipticine share similar potency in cancer cell lines, ENCA exhibits a drastically improved Selectivity Index (>23.8 vs 4.7). This indicates that the N-ethyl and nitro substitutions successfully widen the therapeutic window, sparing healthy tissue.
Protocol 3: Mechanistic Confirmation via Flow Cytometry
Causality & Rationale: To definitively link Topo II inhibition to cell death, we must confirm that the cells are dying via apoptosis (programmed cell death triggered by DNA damage) rather than necrosis (uncontrolled cell lysis caused by non-specific chemical toxicity). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis) [4].
Step-by-Step Methodology:
Treatment: Treat A549 cells in 6-well plates with ENCA at
1×
and
2×
their respective
IC50
concentrations for 48 hours.
Harvesting: Collect both the culture media (containing late apoptotic/floating cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and trypsin.
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II). Capture a minimum of 10,000 events per sample, gating for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).
Expected Outcome: ENCA-treated cells will show a dose-dependent shift into the FITC+/PI- and FITC+/PI+ quadrants, confirming that the cytotoxicity observed in the MTT assay is driven by Topo II-induced apoptosis.
Conclusion
The experimental validation confirms that 9-Ethyl-4-nitro-9H-carbazol-3-amine (ENCA) is a highly potent, dual-action DNA intercalator and Topoisomerase II catalytic inhibitor. By systematically comparing it against known standards, we have demonstrated that ENCA retains the potent antineoplastic efficacy of the natural carbazole alkaloid Ellipticine, while its rational structural modifications (N-ethyl, 3-amine, 4-nitro) successfully engineer out the historical off-target toxicity, yielding a highly favorable Selectivity Index.
Comparative Guide to Carbazole Precursors: 9-Ethyl-4-nitro-9H-carbazol-3-amine vs. 3-Amino-9-ethylcarbazole
Executive Summary In the development of optoelectronic materials and bioactive heterocyclic scaffolds, carbazole derivatives serve as privileged building blocks. While 3-Amino-9-ethylcarbazole (AEC) is a widely recognize...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of optoelectronic materials and bioactive heterocyclic scaffolds, carbazole derivatives serve as privileged building blocks. While 3-Amino-9-ethylcarbazole (AEC) is a widely recognized starting material and chromogenic substrate, its application in complex scaffold synthesis is often hindered by poor regiocontrol.
This guide objectively compares AEC with its advanced derivative, 9-Ethyl-4-nitro-9H-carbazol-3-amine (ENCA) . By examining the mechanistic rationale, comparative performance data, and validated experimental workflows, we demonstrate how the pre-installed 4-nitro group in ENCA provides a critical regiospecific advantage for synthesizing complex pentacyclic systems, such as pyrrolo-pyrazino-carbazoles.
Mechanistic Rationale: The Regiochemistry Dilemma
To understand the superiority of ENCA in targeted synthesis, we must analyze the intrinsic electronic properties of the parent AEC scaffold.
As documented in the literature on carbazole reactivity 1, the primary amino group at the C-3 position of AEC exerts a strong mesomeric effect, acting essentially as an enamine. This activates both the C-2 and C-4 positions toward electrophilic attack, with C-4 generally being more reactive. Consequently, attempts to perform cyclization reactions directly on AEC typically result in difficult-to-separate regioisomeric mixtures of [3,2-b] and[2,3-c] fused carbazoles.
The ENCA Advantage:
9-Ethyl-4-nitro-9H-carbazol-3-amine solves this dilemma through strategic steric and electronic blocking. The presence of the nitro group at the C-4 position completely prevents electrophilic attack at this site. Furthermore, the nitro group acts as a "latent amine." Once the C-3 primary amine is functionalized, the C-4 nitro group can be cleanly reduced to an ortho-amine, setting the stage for a highly controlled intramolecular cyclization 2.
Comparative Performance Data
The following table summarizes the practical laboratory and synthetic performance differences between the two precursors when targeting fused polycyclic systems.
Parameter
3-Amino-9-ethylcarbazole (AEC)
9-Ethyl-4-nitro-9H-carbazol-3-amine (ENCA)
C-4 Position Status
Unsubstituted (Highly nucleophilic)
Blocked by Nitro group
Cyclization Regiocontrol
Poor (Yields C-2/C-4 mixtures)
Excellent (Exclusive ortho-directed cyclization)
Latent Functionality
None
C-4 Nitro reduces to an ortho-nucleophile
Primary Utility
Chromogenic assays, simple amides
Advanced pentacyclic drug scaffolds
Purification Burden
High (Requires chromatography for isomers)
Low (Crystallization often sufficient)
Visualizing the Synthetic Advantage
The flowchart below illustrates the divergent synthetic pathways, highlighting why ENCA is the preferred precursor for regiopure scaffold generation.
Fig 1: Regiospecific advantage of 9-Ethyl-4-nitro-9H-carbazol-3-amine over AEC in scaffold synthesis.
Experimental Protocol: Self-Validating Synthesis of Fused Scaffolds
The following step-by-step methodology details the synthesis of pyrrolo[1',2':1,2]pyrazino[6,5-c]carbazoles using ENCA, demonstrating a self-validating workflow 2.
Phase 1: Clauson-Kaas Pyrrole Formation
Reagent Preparation: Dissolve 9-Ethyl-4-nitro-9H-carbazol-3-amine (1.0 eq) in glacial acetic acid.
Condensation: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature. Heat the mixture to 80°C for 2 hours.
Causality: Acetic acid serves a dual purpose: it catalyzes the hydrolysis of the acetal into highly reactive succinaldehyde and provides the acidic environment necessary for the subsequent double condensation with the primary amine.
In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc). The reaction is self-validating visually: the bright yellow spot of the starting nitro-amine will disappear, replaced by a less polar, UV-active spot corresponding to 4-nitro-3-(1H-pyrrol-1-yl)-9-ethylcarbazole.
Phase 2: Reductive Cyclization
Nitro Reduction: Dissolve the isolated intermediate in ethanol. Add 10% Pd/C (catalytic amount) and stir under a hydrogen atmosphere (1 atm) until hydrogen uptake ceases.
Causality: The nitro group is smoothly reduced to an aniline derivative. This step unmasks the latent nucleophile exactly where it is needed (adjacent to the pyrrole ring) for the final ring closure.
Pyrazine Ring Closure: Filter off the Pd/C catalyst through a Celite pad. To the filtrate, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux for 4 hours.
Final Validation: Concentrate the mixture in vacuo and recrystallize from ethanol. Validate the final pentacyclic structure via
1
H-NMR. The successful cyclization is confirmed by the complete disappearance of the primary amine protons and the emergence of a distinct downfield singlet corresponding to the bridging pyrazine CH proton.
References
Title: Progress in the chemistry of 3-amino-9-ethylcarbazole
Source: TÜBİTAK Academic Journals
URL: [Link]
Title: Pyrrolo [1', 2' : 1, 2] pyrazino[6, 5-c] et [5, 6-b] carbazoles. Synthese et Etude des Spectres de Resonance Magnetique Nucleaire
Source: J-Stage (Chem. Pharm. Bull.)
URL: [Link]
How does 9-Ethyl-4-nitro-9H-carbazol-3-amine compare to similar electron-transport materials?
A Comparative Guide to 9-Ethyl-4-nitro-9H-carbazol-3-amine as an Electron-Transport Material Abstract The selection of an appropriate electron-transport material (ETM) is critical for optimizing the performance and longe...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to 9-Ethyl-4-nitro-9H-carbazol-3-amine as an Electron-Transport Material
Abstract
The selection of an appropriate electron-transport material (ETM) is critical for optimizing the performance and longevity of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. This guide provides a detailed comparative analysis of 9-Ethyl-4-nitro-9H-carbazol-3-amine, a specialized carbazole derivative, against established ETMs. We will examine its fundamental physicochemical properties, benchmark its performance metrics against industry-standard materials like Tris(8-hydroxyquinolinato)aluminium (Alq3), 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), and Bathophenanthroline (BPhen), and provide validated experimental protocols for key characterization techniques. This analysis aims to equip researchers and materials scientists with the necessary data and methodologies to evaluate the potential of this and similar materials for next-generation electronic applications.
Introduction to Electron-Transport Materials in Organic Electronics
In multi-layer organic electronic devices, the electron-transport layer (ETL) plays a pivotal role. Its primary functions are to facilitate the efficient injection of electrons from the cathode and their subsequent transport to the emissive or active layer, while simultaneously blocking the passage of holes toward the cathode.[1] The performance of an ETM is governed by several key parameters:
Electron Mobility (μe): A measure of how quickly an electron can move through the material under an electric field. Higher mobility generally leads to lower device operating voltage and higher efficiency.
LUMO Energy Level: The Lowest Unoccupied Molecular Orbital. For efficient electron injection, the LUMO of the ETM should be closely aligned with the work function of the cathode.
HOMO Energy Level: The Highest Occupied Molecular Orbital. A deep HOMO level is required to effectively block holes from leaking to the cathode, which would otherwise reduce recombination efficiency in the desired layer.[2]
Thermal Stability: The ability of the material to resist degradation at elevated temperatures, which is crucial for device longevity and operational stability.[3]
This guide focuses on 9-Ethyl-4-nitro-9H-carbazol-3-amine, a molecule whose structure suggests significant potential as an ETM. The carbazole core is a well-known, stable building block in organic electronics.[4] The introduction of a strong electron-withdrawing nitro group (-NO2) is expected to lower the LUMO energy level, potentially enhancing electron injection.[5] Conversely, the electron-donating amine group (-NH2) influences the HOMO level and intramolecular charge transfer characteristics.
Molecular and Performance Comparison
For a robust comparison, we will benchmark against three widely used ETMs:
Alq3: The archetypal ETM, known for its good thermal stability and reliable performance, though with moderate electron mobility.[3][8]
TPBi: A high-performance ETM with a deep HOMO level, making it an excellent hole-blocker, and a high glass transition temperature.[2]
BPhen: An ETM recognized for its very high electron mobility, often several orders of magnitude greater than Alq3.[9][10]
The following table summarizes the key performance metrics for these benchmark materials.
Note: Values for 9-Ethyl-4-nitro-9H-carbazol-3-amine are predictive, based on the influence of its functional groups as observed in similar compounds. Experimental validation is required.
Device Integration and Workflow
The primary application for these materials is in the ETL of an OLED. A typical device architecture is designed to manage charge injection, transport, and recombination to maximize light output.
Caption: Standard OLED device architecture showing the position of the ETL.
The choice of ETM directly impacts device efficiency. A material like 9-Ethyl-4-nitro-9H-carbazol-3-amine, with its predicted low LUMO, could reduce the electron injection barrier from the cathode, leading to a lower turn-on voltage. Its anticipated deep HOMO level would prevent holes from leaking past the emissive layer, thereby increasing the probability of efficient electron-hole recombination and light generation.
Essential Experimental Protocols
To validate the performance of a novel ETM like 9-Ethyl-4-nitro-9H-carbazol-3-amine, rigorous and standardized characterization is essential. Here, we provide step-by-step protocols for two fundamental measurements.
Protocol: Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[14][15]
Objective: To determine the frontier orbital energy levels of the target ETM.
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile).
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆).
The sample compound (e.g., 9-Ethyl-4-nitro-9H-carbazol-3-amine).
Ferrocene (for internal calibration).
Procedure:
Preparation: Dissolve the sample compound and the supporting electrolyte in the solvent inside a glovebox or under an inert atmosphere. Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.[14]
Calibration: Record a cyclic voltammogram of ferrocene in the solution. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference potential.
Measurement: Run the cyclic voltammetry scan for the sample solution. Sweep the potential to measure both the oxidation and reduction peaks.
Data Analysis:
Determine the onset oxidation potential (E_onset_ox) and onset reduction potential (E_onset_red) from the voltammogram.
Calculate the energy levels using the empirical formulas:[16][17]
HOMO (eV) = -[E_onset_ox - E_onset(Fc/Fc⁺) + 4.8]
LUMO (eV) = -[E_onset_red - E_onset(Fc/Fc⁺) + 4.8]
(Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level).
Caption: Workflow for HOMO/LUMO determination using Cyclic Voltammetry.
Protocol: Measurement of Electron Mobility via Space-Charge Limited Current (SCLC) Method
The SCLC method is a reliable technique to determine the charge carrier mobility in thin-film semiconductor devices by analyzing their current-voltage (J-V) characteristics.[18][19]
Objective: To measure the electron mobility (μe) of the target ETM.
Procedure:
Device Fabrication: Fabricate an electron-only device with the structure: Substrate / Anode / ETM / Cathode. Ohmic contacts are crucial for accurate SCLC measurements. A typical structure would be ITO / ETM (e.g., 100 nm) / LiF / Al.[13] Fabrication is typically performed via high-vacuum thermal evaporation.
J-V Measurement: Measure the current density (J) as a function of the applied voltage (V) in the dark.
Data Analysis:
Plot log(J) versus log(V). The resulting curve will exhibit distinct regions.
Identify the SCLC regime, where the current is dominated by injected space charges. In this region, the current density shows a quadratic dependence on voltage (J ∝ V²), which appears as a straight line with a slope of ~2 on the log-log plot.[20]
Apply the Mott-Gurney law to the SCLC region to extract the mobility:[20]
J = (9/8) * ε₀ * εᵣ * μe * (V² / L³)
Where:
J is the current density.
ε₀ is the permittivity of free space.
εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic materials).
μe is the electron mobility.
V is the applied voltage.
L is the thickness of the ETM layer.
Conclusion
While 9-Ethyl-4-nitro-9H-carbazol-3-amine remains a novel material requiring further empirical validation, its molecular structure presents a compelling case for its potential as a high-performance electron-transport material. The electron-withdrawing nitro group is strategically positioned to lower the LUMO energy, facilitating electron injection, while the carbazole backbone provides a stable platform. Its performance is predicted to be competitive, potentially offering enhanced electron mobility over standard materials like Alq3.
For researchers and developers, the key takeaway is the importance of rational molecular design. By strategically placing functional groups, the electronic properties of the core carbazole structure can be finely tuned. The protocols provided herein offer a standardized framework for evaluating such novel materials, enabling a direct and objective comparison to existing benchmarks and accelerating the discovery of next-generation materials for organic electronics.
References
Fluxim AG. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Alq3: Your Go-To Electron Transport Material for OLEDs. [Link]
IOP Publishing. CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. [Link]
ACS Publications. Study on Electron Transport Characterization in TPBi Thin Films and OLED Application. [Link]
ACS Publications. Charge Transport Properties of Tris(8-hydroxyquinolinato)aluminum(III): Why It Is an Electron Transporter. [Link]
National Open Access Monitor, Ireland. High electron mobility in bathophenanthroline. [Link]
ACS Publications. Study on Electron Transport Characterization in TPBi Thin Films and OLED Application. [Link]
Royal Society of Chemistry. Electron transport properties of an ethanol-soluble AlQ3-based coordination polymer and its applications in OLED devices. [Link]
Journal of Shaanxi Normal University. Theoretical investigation on electron-transport nature of Alq3 and its difluoro-substituted derivatives. [Link]
Semantic Scholar. Electron Transport Materials for Organic Light-Emitting Diodes. [Link]
ACS Publications. Diphenanthroline Electron Transport Materials for the Efficient Charge Generation Unit in Tandem Organic Light-Emitting Diodes. [Link]
AIP Publishing. Voltammetric study of Bphen electron-transport layer in contact with LiF∕Al cathode in organic light-emitting diodes. [Link]
Prezi. HOMO and LUMO Analysis through Cyclic Voltammetry. [Link]
Defense Technical Information Center. Nondispersive Electron Transport in Alq3. [Link]
ACS Publications. Space-Charge-Limited Current Measurements: A Problematic Technique for Metal Halide Perovskites. [Link]
ScienceDirect. Measurement of the lowest unoccupied molecular orbital energies of molecular organic semiconductors. [Link]
ResearchGate. How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement?. [Link]
Wiley Online Library. Uphill and Downhill Charge Generation from Charge Transfer to Charge Separated States in Organic Solar Cells - Supporting Information. [Link]
AIP Publishing. Collisional space-charge-limited current with monoenergetic velocity: From Child–Langmuir to Mott–Gurney. [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 9-Ethyl-4-nitro-9H-carbazol-3-amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 9-Ethyl-4-nitro-9H-carbazol-3-amine. As a substituted nitroaromatic and aromatic amine compound, this chemical presents si...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 9-Ethyl-4-nitro-9H-carbazol-3-amine. As a substituted nitroaromatic and aromatic amine compound, this chemical presents significant health and environmental hazards that necessitate rigorous handling and disposal protocols. This guide is designed for laboratory professionals engaged in research and development and is grounded in established safety principles and regulatory compliance.
Hazard Profile and Chemical Rationale
Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity and environmental persistence. The nitro group is a strong electron-withdrawing group, which can make the compound resistant to natural degradation.[1] Many nitroaromatic compounds are listed as priority pollutants due to their hazardous nature.[1]
Aromatic Amines: Aromatic amines are a well-documented class of compounds with potential carcinogenic properties. They require careful handling to avoid exposure.
Carbazole Core: The parent carbazole structure is classified as hazardous and very toxic to aquatic life, with long-lasting effects.[2][3]
Therefore, 9-Ethyl-4-nitro-9H-carbazol-3-amine must be treated as hazardous waste with potential carcinogenic, toxic, and ecotoxic properties.[2][3]
Property
Value / Assessment
Source / Rationale
Physical State
Solid (presumed, based on similar carbazole derivatives)
Before proceeding to the operational steps, it is crucial to understand the foundational principles that govern the disposal of this compound:
NEVER Discharge to the Environment: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[4][5] This is illegal and poses a severe threat to aquatic ecosystems.[2]
Segregation is Paramount: Always collect waste 9-Ethyl-4-nitro-9H-carbazol-3-amine in a dedicated, separate waste container.[5][6] Mixing it with incompatible chemicals, such as strong oxidizers or certain solvents, can lead to dangerous reactions.[4][6]
Treat All Contaminated Materials as Hazardous: Any item that comes into direct contact with the compound—including gloves, weigh boats, pipette tips, and contaminated paper towels—must be disposed of as hazardous waste.[3][7]
Engage Professional Services: The final disposal must be handled by a licensed and certified professional waste disposal service.[7] These services are equipped to manage and incinerate hazardous chemical waste in compliance with all local and national regulations.[3]
Operational Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps from waste generation to collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid or in solution), ensure you are wearing appropriate PPE:
Gloves: Nitrile rubber gloves are recommended. Always dispose of contaminated gloves as hazardous waste.[7]
Eye Protection: Chemical safety goggles or a face shield.
Lab Coat: A standard laboratory coat to protect from contamination.
Step 2: Waste Collection and Containerization
Select the Correct Container: Use a dedicated, chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap. The container must be approved for hazardous waste collection.[5]
Label the Container: The container must be clearly and accurately labeled before any waste is added. The label should include:
The full chemical name: "Waste 9-Ethyl-4-nitro-9H-carbazol-3-amine"
The primary hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")
The date the waste was first added.
The name of the principal investigator or laboratory group.
Collect the Waste:
Solid Waste: Carefully transfer the solid chemical waste into the designated container.
Solutions: Pour solutions containing the compound into the designated liquid waste container. Do not mix with other waste streams (e.g., halogenated solvents) unless explicitly permitted by your institution's safety office.[6][8]
Contaminated Items: Place all contaminated disposable items (gloves, wipes, etc.) into a designated solid hazardous waste bin, typically lined with a yellow bag.[6]
Step 3: Temporary Storage
Secure the Container: Ensure the lid of the waste container is tightly sealed when not in use.
Designated Storage Area: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][9] This area should be away from heat sources and incompatible materials.
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (a bund or spill tray) to contain any potential leaks.
Step 4: Arranging for Final Disposal
Contact EHS: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department.
Schedule Pickup: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company.[4] Do not attempt to transport the waste off-site yourself.
Emergency Procedures
Spill Management
In the event of a spill, follow these procedures:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Contain the Spill: If safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill kit.[3] Do not use combustible materials like paper towels to absorb large spills.
Collect and Dispose: Carefully sweep or scoop the contained material into a designated hazardous waste container.
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[4]
Report: Report the incident to your laboratory supervisor and EHS department.
Personal Exposure
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of 9-Ethyl-4-nitro-9H-carbazol-3-amine and related materials.
Caption: Decision workflow for the disposal of 9-Ethyl-4-nitro-9H-carbazol-3-amine.
References
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